4-(2-Aminopyrimidin-4-yl)benzonitrile CAS 88710-42-3 properties
This technical guide details the properties, synthesis, and applications of 4-(2-Aminopyrimidin-4-yl)benzonitrile (CAS 88710-42-3), a critical pharmacophore in the development of kinase inhibitors. A Critical Intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and applications of 4-(2-Aminopyrimidin-4-yl)benzonitrile (CAS 88710-42-3), a critical pharmacophore in the development of kinase inhibitors.
A Critical Intermediate in Kinase Inhibitor Synthesis
Executive Summary
4-(2-Aminopyrimidin-4-yl)benzonitrile (CAS 88710-42-3) is a privileged structural motif in medicinal chemistry, specifically designed to target the ATP-binding cleft of protein kinases. Its 2-aminopyrimidine core serves as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP, while the para-cyanophenyl moiety provides a rigid vector for extending into the hydrophobic pocket or solvent-exposed regions of the enzyme. This compound is a validated intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other oncology therapeutics.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Specification
CAS Number
88710-42-3
IUPAC Name
4-(2-aminopyrimidin-4-yl)benzonitrile
Molecular Formula
C₁₁H₈N₄
Molecular Weight
196.21 g/mol
Appearance
Light yellow to off-white crystalline solid
Melting Point
248–252 °C (Decomposes)
Solubility
Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Calculated)
~3.8 (Pyrimidine N1), ~13.5 (Amine)
LogP
1.82 (Predicted)
Synthetic Utility & Manufacturing
The synthesis of CAS 88710-42-3 is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This route is preferred over condensation methods (e.g., chalcone-guanidine cyclization) due to higher regioselectivity and milder conditions.
Validated Synthesis Protocol
Reaction Overview:
Coupling of 2-amino-4-chloropyrimidine with 4-cyanophenylboronic acid .
Reagents:
2-Amino-4-chloropyrimidine (1.0 eq)
4-Cyanophenylboronic acid (1.1 eq)
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales)
Base: Na₂CO₃ (2.0 M aqueous solution)
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
Inertion: Charge a 3-neck round bottom flask with 2-amino-4-chloropyrimidine and 4-cyanophenylboronic acid. Evacuate and backfill with Nitrogen (N₂) three times.
Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.
Catalysis: Add Pd(PPh₃)₄ under a positive stream of N₂.
Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM).
Work-up: Cool to room temperature. Dilute with water to precipitate the crude product.
Filtration: Filter the solids and wash with water (3x) followed by cold diethyl ether to remove phosphine oxides.
Purification: Recrystallize from hot Ethanol/DMF or purify via flash column chromatography (SiO₂, 0-10% MeOH/DCM gradient) if high purity (>99%) is required.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle and the critical bond-forming step.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of CAS 88710-42-3.
Biological Relevance & Drug Development
This compound acts as a "hinge-binder" scaffold. In the kinase ATP-binding pocket, the 2-aminopyrimidine motif forms a characteristic hydrogen bonding network with the backbone residues of the kinase hinge region.
Structural Activity Relationship (SAR)
Pyrimidine N1: Accepts a H-bond from the backbone NH (e.g., Met, Leu residues).
C2-Amino Group: Donates a H-bond to the backbone Carbonyl oxygen.
Benzonitrile Group: Orients the molecule. The nitrile (-CN) can be further derivatized into amides (as seen in Momelotinib ) or reduced to amines for solubility enhancements.
Derivatization Pathways
Researchers utilize CAS 88710-42-3 as a divergent intermediate:
Nitrile Hydrolysis: Conversion to carboxylic acid or primary amide.
Buchwald-Hartwig Amination: The exocyclic amine (C2-NH2) is generally poor as a nucleophile due to electron deficiency; however, reverse strategies (using the scaffold as the electrophile if halogenated) are common. For this specific CAS, the amine is often protected (e.g., Boc) before further functionalization of the nitrile.
Caption: Functionalization map for CAS 88710-42-3 in medicinal chemistry campaigns.
Quality Control & Analytics
To ensure the integrity of biological data, the purity of CAS 88710-42-3 must be rigorously validated.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic) and 280 nm.
Retention Time: Expect elution at ~4.5–5.5 min depending on dead volume.
NMR Interpretation (DMSO-d₆)
¹H NMR (400 MHz):
δ 8.45 (d, 1H, Pyrimidine H-6) – Deshielded by ring nitrogen.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
Synthesis of Aminopyrimidines: Journal of Medicinal Chemistry, "Discovery of Momelotinib (CYT387): A Potent, Selective, and Orally Bioavailable JAK1/2 Inhibitor".
Suzuki Coupling Protocols: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".
Kinase Hinge Binding: Nature Reviews Drug Discovery, "Scaffold hopping in kinase inhibitors".
Analytical Data Validation: Spectrochimica Acta Part A, "Vibrational spectroscopy and DFT calculations of pyrimidine derivatives".
Safety Data: PubChem, "Compound Summary for CAS 88710-42-3".
The 2-Aminopyrimidine-Benzonitrile Biaryl Scaffold: Structural Plasticity in Antiviral Design
Executive Summary: The "Wiggling" Pharmacophore The 2-aminopyrimidine-benzonitrile biaryl scaffold represents a pinnacle of rational drug design, specifically within the class of Non-Nucleoside Reverse Transcriptase Inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Wiggling" Pharmacophore
The 2-aminopyrimidine-benzonitrile biaryl scaffold represents a pinnacle of rational drug design, specifically within the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike rigid first-generation inhibitors (e.g., Nevirapine), this scaffold—central to "Diarylpyrimidine" (DAPY) drugs like Etravirine and Rilpivirine —introduces a critical concept: torsional flexibility .
This guide dissects the medicinal chemistry of this scaffold, focusing on its ability to bind in multiple conformations ("wiggling") to accommodate resistance-conferring mutations in the HIV-1 Reverse Transcriptase (RT) enzyme. We will explore the synthetic architecture required to construct this biaryl system and the structural biology that defines its high potency against wild-type and mutant viral strains.
Structural Biology & Rational Design
The NNRTI Binding Pocket (NNIBP)
The efficacy of the 2-aminopyrimidine-benzonitrile scaffold stems from its interaction with the allosteric NNIBP, a hydrophobic pocket located approximately 10 Å from the polymerase active site.[1][2]
Key Mechanistic Interactions:
Pi-Stacking: The central pyrimidine ring and the benzonitrile "wing" engage in extensive
- stacking interactions with aromatic residues Tyr181 , Tyr188 , Phe227 , and Trp229 .
The Benzonitrile Moiety: The nitrile group (-CN) is not merely a lipophilic spacer; it often occupies a specific sub-pocket (the "cyanovinyl" or "benzonitrile" channel), improving selectivity and potency.
Hydrogen Bonding: The 2-amino group and the pyrimidine nitrogen serve as H-bond donor/acceptor pairs, specifically anchoring to the backbone of Lys101 .
Torsional Flexibility (The "Jellyfish" Motion)
The biaryl linkage (C-NH-C) between the pyrimidine and the benzonitrile allows for rotation. This flexibility enables the inhibitor to adjust its conformation when mutations (e.g., K103N, Y181C) alter the shape or electrostatics of the binding pocket.
Caption: Interaction map of the scaffold within the HIV-1 RT pocket, highlighting the 'wiggling' mechanism that counteracts resistance mutations.
Synthetic Architecture
The synthesis of the 2-aminopyrimidine-benzonitrile scaffold typically employs a Nucleophilic Aromatic Substitution (
) strategy. The electron-deficient nature of the pyrimidine ring, further activated by the 2-amino group, allows for sequential displacement of leaving groups (usually chlorides).
Core Synthetic Strategy
The most robust route begins with 2-amino-4,6-dichloropyrimidine . The synthesis is modular, allowing the "left wing" (usually a substituted aniline or phenol) and the "right wing" (the aminobenzonitrile) to be installed sequentially.
Key Synthetic Challenges:
Regioselectivity: Controlling which chloride is displaced first (C4 vs C6). In symmetric starting materials, this is moot, but desymmetrization is key for asymmetric analogs.
Solubility: DAPY intermediates are often poorly soluble, requiring polar aprotic solvents (DMF, NMP) or melt conditions.
Experimental Protocol: Synthesis of a Rilpivirine Analog Precursor
Objective: Synthesis of 4-[[4-[[4-cyano-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile analog intermediate.
Note: This protocol is a generalized high-fidelity adaptation based on DAPY synthesis literature.
Reagent A: 4-amino-3,5-dimethylbenzonitrile (The "Right Wing").
Reagent B: 2,4,6-trimethylphenol (or substituted aniline for the "Left Wing").
Solvent: N,N-Dimethylformamide (DMF), dry.
Base: Potassium Carbonate (
) or Cesium Carbonate ().
Step-by-Step Methodology
Step 1: First Displacement (Installation of the Benzonitrile Wing)
Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
Reaction: Heat the reaction mixture to 100°C under an argon atmosphere for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting pyrimidine.
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product should precipitate as a white/off-white solid.
Purification: Filter the solid, wash with water (3x 20 mL) and cold ethanol (1x 10 mL). Dry under vacuum.
Checkpoint: Verify identity via
-NMR (DMSO-). Look for the disappearance of one C-Cl signal and the appearance of aromatic protons from the benzonitrile ring.
Step 2: Second Displacement (Installation of the Second Wing)
Charge: Dissolve the intermediate from Step 1 (1.0 eq) in NMP (N-methyl-2-pyrrolidone) or DMF.
Addition: Add the second amine/phenol (e.g., mesitylamine or substituted phenol) (1.2 eq).
Conditions: This step requires higher energy due to the reduced electrophilicity of the pyrimidine ring after the first amination. Heat to 140–160°C in a sealed pressure tube or use Microwave Irradiation (300W, 160°C, 30 min).
Workup: Pour into water/brine mixture. Extract with Ethyl Acetate (3x).
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Caption: Stepwise SNAr synthesis of the DAPY scaffold. Note the increasing temperature requirements for the second displacement.
SAR & Comparative Data
The following table summarizes the Structure-Activity Relationship (SAR) data comparing the scaffold against first-generation NNRTIs.
Feature
Nevirapine (1st Gen)
Etravirine (2nd Gen DAPY)
Rilpivirine (2nd Gen DAPY)
Core Scaffold
Dipyridodiazepinone (Rigid)
Diarylpyrimidine (Flexible)
Diarylpyrimidine (Flexible)
Key Substituent
N/A
4-benzonitrile group
4-benzonitrile + cyanovinyl
Binding Mode
"Butterfly" - Static
"Horseshoe" - Adaptable
"Horseshoe" - Adaptable
WT HIV-1
~40 nM
~1.4 nM
~0.5 nM
K103N Mutant
>10,000 nM (Resistant)
~5 nM (Active)
~1 nM (Active)
Solubility
Moderate
Poor (Requires spray drying)
Very Poor (Injectable/Oral)
Data Source: Aggregated from Janssen clinical data and biochemical assays [1, 2].
Emerging Frontiers: Beyond HIV
While the 2-aminopyrimidine-benzonitrile scaffold is synonymous with HIV treatment, recent research has expanded its utility:
Antimicrobial Biofilm Modulation: Derivatives have shown promise in inhibiting S. aureus biofilm formation, distinct from standard antibiotic mechanisms [3].
Kinase Inhibition: The ATP-mimetic properties of the aminopyrimidine core make it a privileged scaffold for kinase inhibitors, though selectivity remains a challenge compared to the NNRTI application.
References
Synthesis and biological properties of novel 2-aminopyrimidin-4(3H)-ones highly potent against HIV-1 mutant strains. PubMed.
[Link]
Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties. PMC.
[Link]
2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC.
[Link]
Etravirine and rilpivirine: nonnucleoside reverse transcriptase inhibitors with activity against human immunodeficiency virus type 1 strains resistant to previous nonnucleoside agents. PubMed.
[Link]
Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). MDPI.
[Link]
4-(2-Aminopyrimidin-4-yl)benzonitrile molecular weight and formula
This technical guide details the physicochemical properties, synthetic architecture, and pharmacological relevance of 4-(2-Aminopyrimidin-4-yl)benzonitrile , a critical pharmacophore in kinase inhibitor development. Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthetic architecture, and pharmacological relevance of 4-(2-Aminopyrimidin-4-yl)benzonitrile , a critical pharmacophore in kinase inhibitor development.
Executive Summary
4-(2-Aminopyrimidin-4-yl)benzonitrile (CAS 88710-42-3) represents a privileged scaffold in medicinal chemistry, specifically designed to mimic the adenine ring of ATP. Its structural architecture—a 2-aminopyrimidine core linked to a para-cyanophenyl group—provides a dual-functionality motif: the aminopyrimidine serves as a bidentate hydrogen bond donor/acceptor for the kinase hinge region, while the nitrile group acts as a linear vector for probing hydrophobic pockets or interacting with gatekeeper residues. This guide outlines its characterization, synthesis via Suzuki-Miyaura cross-coupling, and analytical validation.
Part 1: Physicochemical Profile[1]
The following data establishes the molecular identity of the compound. Researchers should use the Exact Mass for high-resolution mass spectrometry (HRMS) calibration.
Property
Data
Notes
IUPAC Name
4-(2-Aminopyrimidin-4-yl)benzonitrile
CAS Number
88710-42-3
Confirmed Identifier
Molecular Formula
C₁₁H₈N₄
Molecular Weight
196.21 g/mol
Average Mass
Exact Mass
196.0749 g/mol
Monoisotopic (for HRMS)
SMILES
N#Cc1ccc(c2nccc(N)n2)cc1
Canonical
LogP (Predicted)
~1.8 - 2.1
Moderate lipophilicity
H-Bond Donors
1 (–NH₂)
Counts as 2 protons
H-Bond Acceptors
3 (Pyridine Ns, Nitrile N)
Physical State
Pale yellow to off-white solid
Crystalline
Part 2: Synthetic Architecture (Suzuki-Miyaura Coupling)
The most robust route to 4-(2-Aminopyrimidin-4-yl)benzonitrile utilizes a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. This approach is preferred over condensation methods (e.g., chalcone cyclization with guanidine) due to higher regioselectivity and milder conditions.
Reaction Scheme
Electrophile: 2-Amino-4-chloropyrimidine
Nucleophile: 4-Cyanophenylboronic acid
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄
Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol
Degassing (Critical): Charge a reaction vessel with 1,4-dioxane and water. Sparge with argon or nitrogen for 15 minutes to remove dissolved oxygen. Rationale: Oxygen causes homocoupling of the boronic acid and oxidizes the Pd(0) active species.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of inert gas. Seal the vessel immediately.
Thermal Activation: Heat the mixture to 90–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the chloride starting material (m/z ~130).
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. The product often precipitates upon cooling or water addition due to the planar, rigid structure.
Purification: Recrystallize from ethanol or purify via flash column chromatography (Gradient: 0-10% Methanol in Dichloromethane).
Synthetic Workflow Diagram
Figure 1: Optimized workflow for the Suzuki-Miyaura synthesis of the target scaffold.
Part 3: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
1. ¹H-NMR (400 MHz, DMSO-d₆):
Pyrimidine Ring: Look for two doublets. The proton at C6 (adjacent to nitrogen) will appear downfield (~8.3 ppm, d, J≈5 Hz). The proton at C5 will be upfield (~7.1 ppm, d, J≈5 Hz).
Phenyl Ring: An AA'BB' system is characteristic of the para-substituted benzonitrile. Expect two doublets (integrating to 2H each) in the range of 7.8–8.2 ppm.[1][2]
Amino Group: A broad singlet (2H) usually appearing between 6.5–7.5 ppm, exchangeable with D₂O.
2. Mass Spectrometry (ESI+):
Target Ion: [M+H]⁺ = 197.08
Fragmentation Pattern: Loss of -CN (M-26) or cleavage of the pyrimidine ring may be observed at higher collision energies.
Part 4: Pharmacological Context[7]
This molecule is not merely an intermediate; it is a Type I Kinase Inhibitor motif .
Mechanism of Action:
The 2-aminopyrimidine moiety functions as a hinge binder.[3] In the ATP-binding pocket of protein kinases (e.g., JAK, CDK, Aurora), the adenine of ATP forms hydrogen bonds with the "hinge" region connecting the N- and C-lobes.
The N1 of the pyrimidine acts as a Hydrogen Bond Acceptor .
The C2-NH₂ acts as a Hydrogen Bond Donor .
This "Donor-Acceptor" motif mimics the N1 and N6 positions of adenine, anchoring the inhibitor. The para-benzonitrile group extends into the back of the pocket, often interacting with the "gatekeeper" residue or the solvent front, depending on the specific kinase topology.
Pharmacophore Interaction Diagram
Figure 2: Binding mode of the 2-aminopyrimidine scaffold within the kinase ATP pocket.
References
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link][1][4]
National Institutes of Health (PMC). (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]
Vertex Pharmaceuticals. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds. Retrieved from [Link]
The 2-Aminopyrimidine Core: A Privileged Scaffold for Precision Kinase Inhibition
An In-Depth Technical Guide for Drug Discovery Professionals Abstract The 2-aminopyrimidine scaffold has firmly established itself as a "privileged" structure in modern medicinal chemistry, particularly in the design of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminopyrimidine scaffold has firmly established itself as a "privileged" structure in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal foundation for developing potent and selective therapeutic agents. This guide, intended for researchers, chemists, and drug development scientists, provides an in-depth exploration of the 2-aminopyrimidine series. We will dissect the fundamental principles of its mechanism of action, detail robust synthetic strategies for its derivatization, explore the nuances of its structure-activity relationship (SAR), and present case studies of its successful application in FDA-approved drugs. This document is designed to be a practical and authoritative resource, bridging foundational concepts with actionable laboratory protocols and field-proven insights.
The Kinase Conundrum and the Rise of the Privileged Scaffold
The Kinase Superfamily: Central Nodes of Cellular Signaling
The human kinome consists of over 500 protein kinases that act as fundamental regulators of nearly every cellular process, from proliferation and differentiation to metabolism and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a mechanism known as phosphorylation. This seemingly simple act is a tightly controlled molecular switch that dictates protein activity, localization, and stability. Given their central role, it is no surprise that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1] This has made kinases one of the most intensively pursued target classes for drug discovery.
The 2-Aminopyrimidine Scaffold: A Premier Hinge-Binding Motif
The development of small molecule kinase inhibitors has revolutionized targeted therapy. The core principle behind many of these drugs is competitive inhibition at the ATP-binding site.[2] Within this domain, a flexible "hinge" region connects the N- and C-terminal lobes of the kinase and forms key hydrogen bonds with the adenine ring of ATP.[3]
Medicinal chemists have identified certain molecular frameworks, or "privileged scaffolds," that are predisposed to bind this hinge region with high affinity. The 2-aminopyrimidine ring is arguably one of the most successful of these scaffolds.[4][5] Its defining feature is the arrangement of a hydrogen bond donor (the exocyclic amino group) and a hydrogen bond acceptor (the N1 of the pyrimidine ring) that perfectly mimics the interaction of adenine, allowing it to anchor securely within the hinge.[6] This foundational interaction provides a stable platform from which further substitutions can be made to achieve high potency and selectivity against a specific kinase target.
Molecular Mechanism: The Art of Hinge Recognition
The Canonical Bidentate Hydrogen Bond
The efficacy of the 2-aminopyrimidine scaffold is rooted in its ability to form a bidentate (two-point) hydrogen bond interaction with the backbone of the kinase hinge region.[6] As illustrated below, the exocyclic N-H at the C2 position acts as a hydrogen bond donor to a backbone carbonyl oxygen of a hinge residue (often at the "gk+3" position relative to the gatekeeper residue), while the endocyclic nitrogen at the N1 position acts as a hydrogen bond acceptor for a backbone N-H of another hinge residue (often at the "gk+1" position).[3][7] This dual interaction is a highly effective anchor, providing a significant portion of the binding energy and orienting the rest of the inhibitor within the ATP pocket.
Visualizing the Core Interaction
The following diagram illustrates this critical bidentate hydrogen bonding pattern, which is the cornerstone of the 2-aminopyrimidine's success as a kinase inhibitor building block.
Caption: Canonical bidentate hydrogen bonding of the 2-aminopyrimidine scaffold.
Synthetic Strategies for 2-Aminopyrimidine Derivatives
The chemical tractability of the pyrimidine ring allows for extensive derivatization. Two primary strategies are employed: building the ring from acyclic precursors or modifying a pre-existing pyrimidine core.
The Classical Condensation Route
A foundational and widely used method for constructing the 2-aminopyrimidine ring is the condensation of guanidine with a β-dicarbonyl compound or its equivalent.[8][9] This approach is robust and allows for the early introduction of substituents onto the pyrimidine core.
Experimental Protocol: Synthesis of 2-Amino-4,6-diarylpyrimidine from a Chalcone
This protocol describes a common variation of the condensation reaction, using a chalcone (an α,β-unsaturated ketone) as the three-carbon component.
Materials:
Substituted Chalcone (1.0 eq)
Guanidine Carbonate (1.0 eq)
N,N-Dimethylformamide (DMF)
Deionized Water
Ethanol
Procedure:
To a round-bottom flask equipped with a reflux condenser, add the substituted chalcone (1.0 eq) and guanidine carbonate (1.0 eq).
Add a sufficient volume of DMF to dissolve the reactants upon heating.
Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Pour the reaction mixture slowly into a beaker of cold deionized water with stirring.
A solid precipitate will form. Collect the solid by vacuum filtration.
Wash the solid with copious amounts of water to remove residual DMF and salts.
Dry the crude product at 80°C.
Recrystallize the crude solid from hot ethanol to afford the pure 2-amino-4,6-diarylpyrimidine product.[9]
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Modern Cross-Coupling Approaches
For late-stage functionalization and the creation of diverse libraries, palladium-catalyzed cross-coupling reactions are indispensable tools. Reactions like the Suzuki and Sonogashira couplings allow for the precise installation of aryl, heteroaryl, or alkynyl groups onto a halogenated pyrimidine core.[6][10]
Experimental Protocol: Sonogashira Coupling of 2-Amino-5-iodopyrimidine
This protocol details the coupling of a terminal alkyne to the C5 position of the pyrimidine ring, a common strategy for exploring the solvent-exposed region of the kinase ATP pocket.
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-iodopyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.1 eq), and CuI (0.1 eq).
Add anhydrous THF to dissolve the solids.
Add the terminal alkyne (2.2 eq) to the reaction mixture via syringe.
Add triethylamine (6.0 eq) dropwise.
Heat the reaction mixture to reflux. Monitor reaction completion by TLC analysis.
Upon completion, cool the mixture and remove the solvents in vacuo.
Purify the residue by column chromatography on silica gel to yield the desired 2-amino-5-(alkynyl)pyrimidine.[6]
Synthetic Workflow Visualization
The following diagram outlines a typical workflow combining ring formation and subsequent functionalization to generate a library of kinase inhibitor candidates.
Caption: General workflow for synthesis and optimization of 2-aminopyrimidine inhibitors.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-aminopyrimidine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Each position on the ring offers a unique opportunity for modulation.
The N2-Amino Group: While essential for the primary hinge interaction, this group can be substituted. For instance, linking it to a phenyl ring (the phenylaminopyrimidine motif found in Imatinib) can access deeper pockets and form additional interactions, significantly boosting potency.[11][12]
The C4 Position: This is often the most critical position for achieving selectivity. Substituents at C4 are typically directed towards the solvent-exposed region or a hydrophobic "selectivity pocket" adjacent to the ATP-binding site. Large, flexible, or carefully chosen heterocyclic groups at this position can discriminate between closely related kinases.
The C5 Position: Modification at the C5 position can be used to fine-tune physicochemical properties like solubility and metabolic stability. Small substituents, such as halogens or methyl groups, can also influence the electronic nature of the ring and its binding affinity. These substituents often point towards the gatekeeper residue, and their size can be critical for avoiding steric clashes.[6]
Quantitative SAR Data
The following table presents representative SAR data for a series of generic 2-aminopyrimidine derivatives against a hypothetical kinase, illustrating the impact of substitutions at key positions.
Compound ID
R1 (at C4)
R2 (at C5)
R3 (at N2)
Kinase IC₅₀ (nM)
1a
Phenyl
H
H
850
1b
3-Pyridyl
H
H
320
1c
3-Pyridyl
Cl
H
150
1d
3-Pyridyl
H
Methyl
450
2a
3-Pyridyl
H
Phenyl
45
2b
4-(Piperazin-1-yl)phenyl
H
Phenyl
12
This is illustrative data compiled from general principles observed in medicinal chemistry literature.
Analysis:
Replacing a simple phenyl group at C4 with a 3-pyridyl group (1a vs. 1b) often improves potency due to the potential for additional hydrogen bonding.
Adding a small halogen at C5 (1b vs. 1c) can enhance binding, possibly by occupying a small hydrophobic pocket.
Substitution on the N2-amino group (1b vs. 2a) dramatically increases potency, highlighting the importance of the phenylaminopyrimidine motif.
Further elaboration on the C4-substituent to include solubilizing groups like piperazine (2a vs. 2b) can further improve activity and is a key strategy for developing orally bioavailable drugs.
Case Study: Imatinib (Gleevec®)
Imatinib is the quintessential example of a successful 2-aminopyrimidine-based kinase inhibitor. It targets the Bcr-Abl kinase, the causative driver of Chronic Myeloid Leukemia (CML).
Core Scaffold: Imatinib is built upon a N-phenyl-2-aminopyrimidine core.
Hinge Binding: The 2-aminopyrimidine provides the crucial hinge-binding interactions with the Bcr-Abl kinase.
C4-Substituent: The pyridine ring at the C4 position enhances binding affinity.
N2-Phenyl Group: The aniline nitrogen is part of a larger benzamide fragment that is critical for selectivity and potency. The N-methylpiperazine tail confers water solubility and oral bioavailability.[11]
The development of Imatinib was a landmark in rational drug design and validated the 2-aminopyrimidine scaffold as a premier starting point for kinase inhibitor discovery.
Challenges and Future Directions
Despite its successes, the development of 2-aminopyrimidine inhibitors is not without challenges.
Kinome Selectivity: Due to the conserved nature of the ATP-binding site, achieving high selectivity against a single kinase over the entire kinome can be difficult, leading to off-target effects. Strategies like macrocyclization are being explored to improve selectivity.[6]
Acquired Resistance: Tumors can develop resistance to kinase inhibitors through mutations in the target kinase, often at the "gatekeeper" residue, which can sterically block drug binding. Next-generation inhibitors must be designed to accommodate or overcome these mutations.
Pharmacokinetics: Balancing high potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties remains a central challenge in drug development.
Future research will focus on developing novel derivatives with improved selectivity profiles, covalent and allosteric inhibitors that can overcome resistance, and compounds with optimized drug-like properties. The versatility and proven track record of the 2-aminopyrimidine scaffold ensure it will remain a cornerstone of these efforts for years to come.
References
CORE. Chemistry Continuous flow synthesis of imatinib intermediates Student Name. Available at: [Link]
PMC. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. Available at: [Link]
PMC. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Available at: [Link]
ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Available at: [Link]
New Drug Approvals. IMATINIB. Available at: [Link]
PMC. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. Available at: [Link]
ResearchGate. 2-Aminopyrimidine derivatives as anticancer drugs. Available at: [Link]
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Available at: [Link]
ACS Publications. Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Available at: [Link]
MDPI. Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Available at: [Link]
PMC. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Available at: [Link]
MDPI. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Available at: [Link]
Rasayan. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Available at: [Link]
PubMed. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Available at: [Link]
ACS Publications. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Available at: [Link]
PMC. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Available at: [Link]
Biochemistry Journal. Structure-activity relationship of novel therapeutics in drug design. Available at: [Link]
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
BioSolveIT. Hinge Binder Collection For Kinase Inhibitor Design. Available at: [Link]
ResearchGate. Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. Available at: [Link]
PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available at: [Link]
Difference Between Amino-Linked and C-C Linked Pyrimidine Benzonitriles: A Technical Guide
Executive Summary This technical guide analyzes the structural, pharmacological, and synthetic distinctions between amino-linked (N-linked) and carbon-linked (C-C linked) pyrimidine benzonitriles. These scaffolds represe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the structural, pharmacological, and synthetic distinctions between amino-linked (N-linked) and carbon-linked (C-C linked) pyrimidine benzonitriles. These scaffolds represent a critical class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably the Diarylpyrimidine (DAPY) family (e.g., Etravirine, Rilpivirine).
The central divergence lies in the linker moiety bridging the central pyrimidine core and the benzonitrile wing. While the amino (-NH-) linker provides essential hydrogen-bonding capabilities (specifically to Lys101) and torsional flexibility ("wiggling and jiggling") required for high-barrier resistance profiles, C-C linked analogs (methylene or vinyl) offer altered metabolic stability profiles but often at the cost of potency due to the loss of the key hydrogen bond donor.
Structural Chemistry & Pharmacophore Analysis[1]
The efficacy of pyrimidine benzonitriles is governed by their ability to bind allosterically to the NNRTI Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT). The linker identity dictates the binding mode.
The Amino-Linked Scaffold (The Gold Standard)
In clinically approved DAPYs (Etravirine, Rilpivirine), the linker is a secondary amine (-NH- ).
Hydrogen Bonding: The -NH- group acts as a hydrogen bond donor . It forms a critical H-bond with the backbone carbonyl oxygen of Lys101 in the p66 subunit of RT. This interaction anchors the inhibitor, orienting the benzonitrile group into the hydrophobic tunnel formed by Tyr181, Tyr188, Phe227, and Trp229.
Torsional Flexibility: The C-N bond allows for significant rotational freedom. This "torsional flexibility" enables the molecule to adopt multiple conformations ("wiggle and jiggling"), allowing it to maintain binding affinity even when the binding pocket is distorted by resistance mutations (e.g., K103N, Y181C).
The C-C Linked Scaffold (Methylene & Vinyl)
Experimental analogs replace the -NH- bridge with a methylene (-CH2- ), ethylene (-CH2-CH2- ), or vinyl (-CH=CH- ) group.
Loss of H-Bonding: The -CH2- group is hydrophobic and cannot donate a hydrogen bond to Lys101. This typically results in a 10- to 100-fold loss in potency unless compensatory interactions are engineered elsewhere.
Rigidity vs. Flexibility:
Methylene (-CH2-): Retains some flexibility but alters the bond angles and distance between the rings, potentially disrupting the optimal fit in the hydrophobic tunnel.
Vinyl/Cyanovinyl (-CH=CH-): significantly increases rigidity. While this can lock the molecule into a bioactive conformation, it reduces the "adaptability" against mutant strains, making these analogs more susceptible to resistance.
Comparative Data Table
Feature
Amino-Linked (-NH-)
C-C Linked (-CH2- / -CH=CH-)
Primary Interaction
H-bond Donor to Lys101 (C=O)
Hydrophobic / Van der Waals only
Flexibility
High (Torsional adaptability)
Variable (CH2) to Rigid (Vinyl)
Potency (WT HIV-1)
Sub-nanomolar (e.g., Rilpivirine nM)
Generally lower (10–100 nM range)
Resistance Profile
High barrier (Resilient to K103N/Y181C)
Lower barrier (Susceptible to pocket distortion)
Metabolic Liability
Potential N-oxidation / Glucuronidation
Oxidative hydroxylation (CYP450)
Solubility
pH-dependent (Basic N)
Poor (Highly Lipophilic)
Mechanistic Visualization: The "Wiggle and Jiggle"
The following diagram illustrates the critical interaction difference. The Amino-linker's H-bond is the "anchor" that permits the rest of the molecule to flex.
Caption: Comparative binding mechanism showing the critical H-bond anchor provided by the Amino-linker versus the hydrophobic mismatch of the C-C linker.
Synthetic Methodologies
The synthesis of these two scaffolds requires fundamentally different catalytic approaches.
Synthesis of Amino-Linked Pyrimidines
The formation of the C-N bond is typically achieved via Buchwald-Hartwig Amination or nucleophilic aromatic substitution (
Solvent/Conditions: 1,4-Dioxane or NMP, 120°C–140°C (Microwave or sealed tube).
Mechanism: The amine acts as a nucleophile attacking the electron-deficient pyrimidine ring. Regioselectivity (C2 vs C4 position) is controlled by temperature and steric hindrance.
Synthesis of C-C Linked Pyrimidines
Forming the C-C bond requires transition-metal catalyzed cross-coupling, such as Suzuki-Miyaura , Stille , or Heck reactions.
Protocol (Suzuki Coupling for Direct C-C):
Starting Material: 2,4-dichloropyrimidine.
Reagents: 4-cyanophenylboronic acid (1.2 eq),
(5 mol%), (2M aq).
Solvent: DME/Water or Toluene/Ethanol.
Conditions: Reflux (90°C–110°C) under Argon.
Note: For methylene linkers (-CH2-), a Negishi coupling (using organozinc reagents) or a Reformatsky-type reaction is often required to introduce the
carbon.
Synthetic Pathway Diagram
Caption: Divergent synthetic pathways: Nucleophilic substitution for Amino-linked vs. Organometallic coupling for C-C linked scaffolds.
While the amino linker is superior for potency, the C-C linker is often explored to address metabolic liabilities.
Oxidative Metabolism:
Amino-Linked: The secondary amine can be susceptible to N-oxidation or N-glucuronidation, though in DAPYs, the electron-deficient pyrimidine ring reduces the basicity and nucleophilicity of this nitrogen, mitigating rapid metabolism.
C-C Linked: The methylene group is susceptible to hydroxylation by CYP450 enzymes (benzylic oxidation). This can lead to rapid clearance unless the position is blocked (e.g., by gem-dimethyl substitution or fluorination).
Solubility:
Amino-Linked: The nitrogen retains some basic character (pKa ~5–6), allowing for salt formation (e.g., Rilpivirine Hydrochloride) which aids formulation.
C-C Linked: These analogs are often "brick dust"—highly lipophilic with extremely poor aqueous solubility, complicating oral delivery.
Conclusion
For researchers designing next-generation NNRTIs:
Stick to the Amino-Linker if your goal is maximizing potency and resistance resilience (Wild Type + K103N/Y181C coverage). The H-bond to Lys101 is non-negotiable for the DAPY pharmacophore.
Explore C-C Linkers only if you are targeting a novel binding mode or attempting to lock a specific conformation to bypass a steric clash in highly mutated variants, but be prepared to compensate for the loss of affinity with enhanced hydrophobic interactions in the wing regions.
References
Janssen, P. A., et al. (2005). Rilpivirine (TMC278): A Potent Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry.[1] Link
Das, K., et al. (2008). High-resolution structures of HIV-1 reverse transcriptase/TMC278 complexes: Strategic flexibility explains potency against resistance mutations. PNAS.[2] Link
Zhan, P., et al. (2012).[3] Strategies for the Discovery of Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Current Medicinal Chemistry. Link
Kudalkar, S. N., et al. (2018). From DAPY to DANA: The structural evolution of diarylpyrimidine derivatives as HIV-1 NNRTIs. MedChemComm. Link
De Clercq, E. (2009). The history of HIV-1 NNRTIs: from TIBO to Rilpivirine. Reviews in Medical Virology. Link
Solubility data for 4-(2-Aminopyrimidin-4-yl)benzonitrile in DMSO
An In-Depth Technical Guide to the Solubility of 4-(2-Aminopyrimidin-4-yl)benzonitrile in Dimethyl Sulfoxide (DMSO) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive frame...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 4-(2-Aminopyrimidin-4-yl)benzonitrile in Dimethyl Sulfoxide (DMSO)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(2-Aminopyrimidin-4-yl)benzonitrile in dimethyl sulfoxide (DMSO). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents a detailed, field-proven experimental protocol for its determination, and discusses the critical importance of such data in preclinical research. By integrating established methodologies with practical insights, this guide serves as an authoritative resource for obtaining accurate and reproducible solubility data.
Introduction: The Significance of DMSO Solubility in Early-Phase Drug Discovery
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it an indispensable vehicle in early-stage drug discovery and high-throughput screening (HTS).[1][2] For a novel compound such as 4-(2-Aminopyrimidin-4-yl)benzonitrile, a molecule with structural motifs common in medicinal chemistry, determining its maximum solubility in DMSO is a foundational step. This parameter dictates the upper concentration limit for stock solutions used in in vitro assays, ensuring that the compound remains fully solvated and avoids precipitation, which could lead to erroneous biological data.[3] Furthermore, understanding the solubility behavior of a compound is a critical component of its overall physicochemical profiling, influencing subsequent formulation and development strategies.[4]
This guide will provide both the theoretical context and a practical, step-by-step methodology for the accurate determination of the solubility of 4-(2-Aminopyrimidin-4-yl)benzonitrile in DMSO.
Theoretical Principles of Solubility
The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This equilibrium is influenced by several key factors:
Solute-Solvent Interactions: The extent to which a solute dissolves is dependent on the intermolecular forces between the solute molecules and the solvent molecules. For 4-(2-Aminopyrimidin-4-yl)benzonitrile, the presence of the amino and nitrile groups allows for hydrogen bonding and dipole-dipole interactions with the highly polar sulfoxide group of DMSO.
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice must be overcome by the energy released upon solvation.[3]
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature, reflecting an endothermic dissolution process.[5] Therefore, it is crucial to maintain and report a constant temperature during solubility determination.
Purity of Solute and Solvent: Impurities in either the compound or the solvent can affect the measured solubility. The use of high-purity reagents is essential for obtaining accurate data.[2]
Experimental Determination of Solubility
The most widely accepted and robust method for determining the thermodynamic equilibrium solubility is the isothermal shake-flask method .[2][6] This technique involves generating a saturated solution of the compound in the solvent at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
4-(2-Aminopyrimidin-4-yl)benzonitrile (solid, high purity)
Anhydrous DMSO (≥99.9%)
Calibrated analytical balance
Vortex mixer
Thermomixer or temperature-controlled incubator/shaker
High-speed microcentrifuge
Calibrated micropipettes
2 mL microcentrifuge tubes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Appropriate HPLC column (e.g., C18)
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Volumetric flasks and other standard laboratory glassware
Step-by-Step Experimental Protocol
Part 1: Preparation of a Saturated Solution
Weighing the Compound: Accurately weigh an excess amount of 4-(2-Aminopyrimidin-4-yl)benzonitrile (e.g., 10-20 mg) into a 2 mL microcentrifuge tube. The key is to have undissolved solid remaining after equilibration.[1]
Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube.
Initial Dissolution: Vigorously vortex the mixture for 2-3 minutes to facilitate the initial dissolution of the compound.[1]
Equilibration: Place the tube in a thermomixer or incubator shaker set to a constant temperature (e.g., 25 °C). Allow the suspension to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation.[1][2] This extended time is crucial to ensure that the system reaches thermodynamic equilibrium.[7]
Phase Separation: After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[1][8] This step ensures that the supernatant is free of any solid particles.
Part 2: Quantification by HPLC
Preparation of Standard Solutions: Prepare a stock solution of 4-(2-Aminopyrimidin-4-yl)benzonitrile in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution to cover a range of concentrations that will bracket the expected solubility.[9][10]
Sample Preparation: Carefully withdraw a small, known volume of the clear supernatant from the centrifuged tube. Dilute this supernatant with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.[1] A significant dilution is often necessary.
HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system.[11] The separation of the analyte should be achieved on a suitable column, and detection is typically performed using a UV detector at the wavelength of maximum absorbance for the compound.
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations.[9] Use the linear regression equation from the calibration curve to determine the concentration of 4-(2-Aminopyrimidin-4-yl)benzonitrile in the diluted sample.
Calculation of Solubility: Back-calculate the original concentration in the undiluted DMSO supernatant, taking into account the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.
Self-Validating System and Trustworthiness
The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:
Visual Confirmation of Excess Solid: Before centrifugation, there must be visible undissolved solid in the tube, confirming that a saturated solution has been achieved.
Linearity of Calibration Curve: The HPLC calibration curve should have a correlation coefficient (R²) of >0.99, demonstrating the reliability of the analytical method.[9]
Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurement.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of 4-(2-Aminopyrimidin-4-yl)benzonitrile in DMSO.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table.
Compound
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mM)
Method
4-(2-Aminopyrimidin-4-yl)benzonitrile
DMSO
25.0 ± 0.5
[Experimental Value]
[Calculated Value]
Isothermal Shake-Flask with HPLC-UV
*Note: Specific experimental values are to be populated upon completion of the protocol.
Conclusion
The determination of the solubility of 4-(2-Aminopyrimidin-4-yl)benzonitrile in DMSO is a fundamental requirement for its effective use in drug discovery research. The isothermal shake-flask method, coupled with HPLC for quantification, provides a robust and reliable means of obtaining this critical physicochemical parameter. By adhering to the detailed protocol and understanding the underlying scientific principles outlined in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby supporting the integrity of subsequent biological screening and lead optimization efforts.
References
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
Hacettepe University Journal of the Faculty of Pharmacy. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
Phenomenex. (n.d.). HPLC Testing Procedure.
PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
SpringerLink. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature).
MDPI. (2024, November 9). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling.
This technical guide provides an in-depth analysis of 4-(2-Aminopyrimidin-4-yl)benzonitrile , a privileged biaryl scaffold extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-(2-Aminopyrimidin-4-yl)benzonitrile , a privileged biaryl scaffold extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors.
Part 1: Chemical Identity & Structural Informatics[1][2][3]
This compound represents a critical intermediate in the synthesis of ATP-competitive kinase inhibitors. It features a 2-aminopyrimidine moiety—a classic "hinge-binding" motif—linked to a benzonitrile ring, which often occupies the hydrophobic pocket or solvent-exposed regions of the kinase active site.
Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[5][7]
The most robust and scalable route to 4-(2-Aminopyrimidin-4-yl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This pathway is preferred over Stille or Negishi couplings due to the stability of boronic acids and the avoidance of toxic organotin byproducts.
Retrosynthetic Logic
Disconnection: The C–C bond between the pyrimidine C4 position and the phenyl ring.
Electrophile:2-Amino-4-chloropyrimidine . The C4 position is activated for oxidative addition due to the electron-deficient nature of the pyrimidine ring, while the free amino group at C2 directs chemoselectivity (though it may require protection in rare cases, it is generally tolerated).
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales)
Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution)
Solvent System: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
Inerting: Charge a reaction vessel with Substrate A, Substrate B, and the Pd catalyst. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O₂ (critical to prevent homocoupling or catalyst deactivation).
Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 197.1).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes:EtOAc (or DCM:MeOH for higher polarity).
Reaction Pathway Visualization
The following diagram illustrates the synthetic flow and the catalytic cycle governing the formation of the biaryl bond.
Caption: Schematic representation of the Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl scaffold.
Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9][10]
This molecule is not merely a chemical curiosity; it is a privileged scaffold in oncology and immunology drug discovery.
Kinase Hinge Binding Mode
The 2-aminopyrimidine motif is designed to mimic the adenine ring of ATP.
H-Bond Donor: The exocyclic amino group (-NH₂) donates a hydrogen bond to the backbone carbonyl of the kinase "hinge" region (e.g., Glu, Met residues).
H-Bond Acceptor: The pyrimidine N1 or N3 nitrogen accepts a hydrogen bond from the backbone amide NH.
Vector: The benzonitrile group at the 4-position projects the molecule towards the "gatekeeper" residue or the solvent front, allowing for further structure-activity relationship (SAR) optimization.
Therapeutic Relevance
This scaffold is structurally homologous to cores found in:
Aurora Kinase Inhibitors: Used in anti-mitotic cancer therapies.[1]
Pharmacophore Visualization
Caption: Pharmacophore model demonstrating the interaction between the aminopyrimidine core and the kinase ATP-binding site.
Part 4: Analytical Characterization & Safety
Expected NMR Signals (DMSO-d₆)
To validate the synthesis, look for these characteristic signals:
Pyrimidine Protons: A doublet around δ 8.3 ppm (H6) and a doublet around δ 7.0 ppm (H5).
Amino Group: A broad singlet (exchangeable with D₂O) typically around δ 6.5–7.0 ppm.
Benzonitrile Protons: Two doublets in the aromatic region (δ 7.8–8.2 ppm), characteristic of a para-substituted benzene system.
Safety Protocols
Handling: The compound is an aromatic nitrile; treat as potentially toxic by inhalation or ingestion. Use a fume hood.
Reactivity: Avoid strong oxidizing agents. The nitrile group can be hydrolyzed to an amide or acid under strong acidic/basic conditions.
References
Parchem Fine & Specialty Chemicals. 4-(2-Aminopyrimidin-4-yl)benzonitrile Product Data. (CAS 88710-42-3). Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrimidines. Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for the synthesis protocol).
LKT Laboratories. 4-Aminopyrimidine Derivatives in Kinase Inhibition. Retrieved from
Protocol for reacting 4-cyanophenylboronic acid with 2-amino-4-chloropyrimidine
An Application Guide to the Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid and 2-Amino-4-chloropyrimidine Authored by: A Senior Application Scientist Introduction: Synthesizing a Privileged Scaffold The Suzuki-Miya...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Suzuki-Miyaura Coupling of 4-Cyanophenylboronic Acid and 2-Amino-4-chloropyrimidine
Authored by: A Senior Application Scientist
Introduction: Synthesizing a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become an indispensable tool in both academic and industrial laboratories, particularly within the realm of drug discovery and development.[4][5]
This application note provides a detailed protocol and in-depth scientific rationale for a specific, high-value transformation: the coupling of 4-cyanophenylboronic acid with 2-amino-4-chloropyrimidine. The resulting product, 2-amino-4-(4-cyanophenyl)pyrimidine, represents a key structural motif found in a multitude of biologically active compounds.[6] The aminopyrimidine core is a well-established pharmacophore, and its arylation via Suzuki-Miyaura coupling offers a versatile and robust route to novel chemical entities. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure successful and reproducible synthesis.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to effective protocol design and troubleshooting. The reaction proceeds through a well-defined catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][7][8]
The three fundamental steps are:
Oxidative Addition : The cycle initiates when the active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-amino-4-chloropyrimidine. This step forms a square-planar Pd(II) complex.[2][6][7] The reactivity of aryl chlorides is typically lower than bromides or iodides, often necessitating the use of more electron-rich and bulky phosphine ligands to facilitate this step.[1]
Transmetalation : This is the crucial step where the carbon-carbon bond framework is assembled on the palladium center. The base activates the 4-cyanophenylboronic acid, forming a more nucleophilic boronate species.[9][10][11] This boronate then transfers the 4-cyanophenyl group to the Pd(II) complex, displacing the halide. The choice of base is critical and directly influences the rate and efficiency of this transfer.[4][11]
Reductive Elimination : The final step involves the coupling of the two organic ligands (the pyrimidyl and cyanophenyl groups) on the palladium center.[1][5] This forms the desired C-C bond of the product, 2-amino-4-(4-cyanophenyl)pyrimidine, and regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[4][7]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on the specific laboratory setup and reagent purity.
Materials & Reagents
Reagent
Formula
MW ( g/mol )
CAS No.
Typical Purity
2-Amino-4-chloropyrimidine
C₄H₄ClN₃
129.55
56-05-3
≥98%
4-Cyanophenylboronic acid
C₇H₆BNO₂
146.94
126747-14-6
≥97%
Palladium(II) Acetate
Pd(OAc)₂
224.50
3375-31-3
Reagent Grade
SPhos
C₂₇H₃₉O₂P
410.56
657408-07-6
≥98%
Potassium Carbonate (K₂CO₃)
K₂CO₃
138.21
584-08-7
Anhydrous, ≥99%
1,4-Dioxane
C₄H₈O₂
88.11
123-91-1
Anhydrous, ≥99.8%
Deionized Water
H₂O
18.02
7732-18-5
N/A
Equipment
Two-neck round-bottom flask (50 mL or appropriate size)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Schlenk line or balloon setup for inert gas (Argon or Nitrogen)
Syringes and needles
Standard glassware for work-up and purification
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow Diagram
Preparation and Inerting:
Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Attach a reflux condenser to the central neck and a rubber septum to the side neck.
Heat the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen and moisture are removed.[6] Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[12]
Reagent Addition:
To the flask, add 2-amino-4-chloropyrimidine (1.0 mmol, 129.5 mg), 4-cyanophenylboronic acid (1.2 mmol, 176.3 mg), and anhydrous potassium carbonate (2.5 mmol, 345.5 mg).
Briefly evacuate and backfill the flask with inert gas once more.
Solvent Addition and Degassing:
Through the septum, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
Sparge the resulting suspension with a stream of inert gas through a needle submerged in the liquid for 15-20 minutes to thoroughly degas the solvent mixture. Oxygen is a primary cause of boronic acid homocoupling, a common side reaction.[1][12]
Catalyst Addition:
In a separate small vial, weigh out Palladium(II) Acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
Quickly remove the septum from the reaction flask and add the catalyst/ligand mixture in one portion under a positive flow of inert gas. Immediately reseal the flask.
Reaction:
Place the flask into a preheated oil bath at 90-100 °C.
Stir the reaction mixture vigorously. The color will typically darken to brown or black, which is normal for these reactions.[13]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
Work-up:
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[6]
Purification:
Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.
The crude material can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from an ethanol/water mixture) to yield 2-amino-4-(4-cyanophenyl)pyrimidine as a solid.
Causality & Optimization of Key Parameters
The success of this Suzuki-Miyaura coupling hinges on the careful selection of four key components: the catalyst, ligand, base, and solvent.
Catalyst & Ligand Selection: While many palladium sources can be effective, the coupling of an electron-deficient heteroaryl chloride like 2-amino-4-chloropyrimidine benefits greatly from a specialized ligand. The aminopyrimidine moiety can coordinate to the palladium center and inhibit catalysis.[14][15] Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, are highly effective in these cases.[15] They promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates the rate-limiting oxidative addition step and prevents catalyst inhibition.[14]
The Role of the Base: The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[2][4] Inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) provides a good balance of reactivity and mildness, preventing the degradation of sensitive functional groups. Stronger bases like potassium phosphate (K₃PO₄) can also be effective, particularly for less reactive substrates.[11][14][16]
Solvent System: A polar, aprotic solvent is typically required to solubilize the various components of the reaction. 1,4-Dioxane is a common and effective choice.[1][4] The addition of a small amount of water is often crucial, as it aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[1][13]
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst due to oxygen exposure.[12]2. Impure reagents or solvents.3. Insufficient temperature.
1. Ensure the degassing procedure is rigorous. Use fresh catalyst/ligand.2. Use anhydrous solvents and high-purity reagents.3. Increase temperature in 10 °C increments, not exceeding 120 °C.
Boronic Acid Homocoupling
Presence of oxygen in the reaction mixture.[1][12]
Improve the degassing (sparging) procedure. Ensure a tight seal and positive inert gas pressure throughout the reaction.
Protodeboronation
The C-B bond of the boronic acid is cleaved by a proton source, often accelerated by excessive water or incorrect pH.[12]
Use anhydrous solvents and precisely control the amount of water added. Consider a milder base like KF if the issue persists.[9]
Dehalogenation of Pyrimidine
The organopalladium intermediate reacts with a hydride source instead of the boronic acid.[12]
Avoid using amine bases or alcohol solvents if this is a major side reaction. Stick to carbonate or phosphate bases.[12]
Safety Precautions
Chemical Handling: Palladium catalysts are expensive and potentially toxic; handle with care in a designated area. Organic solvents like 1,4-dioxane are flammable and harmful. Bases like K₂CO₃ are irritants. Handle all chemicals in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Reaction Conditions: Heating a sealed vessel can lead to a dangerous buildup of pressure. Ensure the reaction is conducted under a reflux condenser open to an inert gas line with a bubbler to prevent over-pressurization.
Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme.
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Forum post]. r/Chempros.
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
Kotha, S., et al. (2005). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
Avanthay, M., et al. (2020). Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv.
Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
PubMed. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
ResearchGate. (2009, May). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines.
Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.
Guidechem. (2023, February 19). How to Synthesize 2-Amino-4-chloropyrimidine?
PMC. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman Institute of Technology.
Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
High-Throughput Synthesis of 4-Aryl-2-Aminopyrimidine Libraries
Abstract The 2-amino-4-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Pazopanib). This application note provides a c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-amino-4-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Pazopanib). This application note provides a comparative technical guide for synthesizing libraries of these compounds. We contrast the two dominant methodologies: de novo cyclocondensation (using enaminones) and late-stage cross-coupling (Suzuki-Miyaura). Detailed protocols, reagent selection criteria, and purification strategies using Solid Phase Extraction (SCX) are provided to maximize throughput and purity in a drug discovery setting.
Introduction: Strategic Route Selection
When designing a library of 4-aryl-2-aminopyrimidines, the choice of synthetic route dictates the reagent classes required.
Route A: Cyclocondensation (The "Diversity-at-Core" Approach)
Mechanism:[1][2][3][4][5] Reaction of an electrophilic 3-carbon synthon (enaminone or chalcone) with a bis-nucleophile (guanidine).
Advantage:[3][5][6][7] Low cost; amenable to multi-gram scale up.
Limitation: Requires synthesis of specific precursors for every analog; regioselectivity issues with asymmetric chalcones.
Route B: Suzuki-Miyaura Coupling (The "Late-Stage Diversification" Approach)
Mechanism:[1][2][3][4][5] Palladium-catalyzed cross-coupling of a commercially available 2-amino-4-chloropyrimidine core with aryl boronic acids.
Advantage:[3][5][6][7] Ideal for high-throughput screening (HTS); utilizes vast commercial libraries of boronic acids; highly modular.
Limitation: Higher reagent cost (Pd catalysts); requires inert atmosphere handling.
Visualizing the Synthetic Logic
The following diagram illustrates the decision logic and chemical pathways for both strategies.
Figure 1: Comparative synthetic pathways. Route A utilizes enaminone intermediates for core construction, while Route B employs palladium catalysis for modular derivatization.
Reagent Selection Guide
Success in library synthesis depends on matching the reagent class to the purification method.
Table 1: Critical Reagents & Solvents
Component
Recommended Reagent
Role
Justification
Pd Catalyst
Pd(dppf)Cl₂·DCM
Cross-Coupling
Superior stability in air/moisture compared to Pd(PPh₃)₄. Excellent for heteroaryl chlorides.
Base (Coupling)
Na₂CO₃ or K₂CO₃
Cross-Coupling
Mild inorganic bases prevent hydrolysis of the amino group while activating the boronic acid.
Base (Cyclization)
NaOEt (21% in EtOH)
Cyclization
Strong enough to deprotonate guanidine HCl but matches the solvent to prevent transesterification side-products.
Solvent (Coupling)
1,4-Dioxane / Water (2:1)
Solvent System
Water is obligatory for the Suzuki mechanism (transmetallation step). Dioxane solubilizes the organic core.
Guanidine Source
Guanidine Carbonate
Cyclization
Easier to handle than hygroscopic Guanidine HCl; often requires less exogenous base.
Purification
SCX-2 Silica
Work-up
Strong Cation Exchange resin captures the basic pyrimidine, allowing non-basic impurities (catalysts, ligands) to wash away.
Detailed Protocols
Protocol A: The "Enaminone" Cyclocondensation (De Novo)
Best for: Scale-up of specific hits or when the aryl boronic acid is unavailable.
Elute: 2M Ammonia in Methanol. The basic aminopyrimidine releases from the acidic resin.
Concentrate the eluent to yield the library member.
Library Workflow & Quality Control
The following diagram outlines the operational workflow for generating a library using Protocol B, emphasizing the purification logic.
Figure 2: Parallel synthesis workflow utilizing SCX (Strong Cation Exchange) for rapid purification. This "Catch and Release" mechanism exploits the basicity of the 2-aminopyrimidine moiety.
Troubleshooting & Optimization
Common Issues and Solutions
Regioselectivity in Cyclocondensation:
Problem: When using chalcones (Route A), nucleophilic attack can occur at either carbonyl, leading to a mix of 4-aryl and 6-aryl isomers.
Solution: Switch to the Enaminone intermediate (Protocol A, Step 1). The dimethylamino group is a specific leaving group that directs the guanidine attack, ensuring exclusive formation of the 4-aryl isomer [1].
Protodeboronation in Suzuki Coupling:
Problem: The aryl boronic acid loses the boron group before coupling, yielding the reduced arene.
Solution: This often happens with electron-deficient boronic acids or at high temperatures.
Lower temperature to 80°C.
Switch base to K₃PO₄ .
Increase catalyst loading to 10 mol% to outcompete the side reaction.
Palladium Contamination:
Problem: Final compounds are colored (grey/black) due to residual Pd.
Solution: Use SiliaMetS® Thiol or TMT scavengers post-reaction if SCX purification is insufficient.
Analytical Validation (Self-Validating the Protocol)
A successful synthesis is confirmed by two key NMR signals:
Pyrimidine Proton (H-5): A doublet or singlet (depending on substitution) in the aromatic region, typically shifted upfield (~7.0 - 7.5 ppm) relative to the other aromatic protons due to the electron-rich nature of the ring.
Amino Group (NH₂): A broad singlet, usually exchangeable with D₂O, appearing between 5.0 - 7.0 ppm.
References
Microwave-Assisted Synthesis of 2-Amino-4-arylpyrimidines
Source: ACS Combinatorial Science (2007)
URL:[Link]
Relevance: Establishes the baseline microwave conditions for Biginelli and enaminone routes.
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines
Source: Molecules (MDPI, 2021)
URL:[Link]
Relevance: Validates the Pd(PPh3)4/Carbonate conditions and discusses regioselectivity in chloropyrimidines.
One-pot Double Suzuki Couplings of Dichloropyrimidines
Source: PMC / NIH (2011)
URL:[Link]
Relevance: Discusses solvent effects (Dioxane/Water) and temperature optimization for pyrimidine couplings.
Technical Support Center: High-Efficiency Suzuki Coupling of Electron-Deficient Pyrimidines
Status: Operational Ticket: Optimization of Yield & Selectivity for Pyrimidine Substrates Operator: Senior Application Scientist Executive Summary: The Pyrimidine Paradox You are likely encountering a counter-intuitive p...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket: Optimization of Yield & Selectivity for Pyrimidine Substrates
Operator: Senior Application Scientist
Executive Summary: The Pyrimidine Paradox
You are likely encountering a counter-intuitive problem. Electron-deficient heterocycles like 2- or 4-chloropyrimidines are theoretically excellent substrates for oxidative addition due to their low electron density. However, they frequently suffer from low yields.[1][2]
The Root Cause: The very feature that makes them reactive (electron deficiency) makes the catalytic cycle fragile. The low electron density on the ring renders the pyrimidine nitrogens Lewis basic, leading to catalyst poisoning (Pd-coordination). Furthermore, the coupling partners (often heteroaryl boronic acids) are highly susceptible to protodeboronation under the basic conditions required for transmetallation.
This guide replaces "trial and error" with mechanistic control.
Diagnostic Logic: Why Your Reaction Failed
Before changing reagents, diagnose the failure mode using this logic flow.
Interactive Troubleshooting Map
Figure 1: Decision tree for diagnosing reaction failure based on starting material (SM) fate.
The Core Protocol: The "Sniper" Method
This protocol utilizes Pd-G4 precatalysts to ensure immediate generation of the active
species, avoiding the induction period where sensitive substrates degrade.
Recommended System
Component
Recommendation
Mechanistic Rationale
Catalyst
XPhos Pd G4 (1-3 mol%)
Pre-formed oxidative addition complex. Eliminates need for reduction of Pd(II). Bulky XPhos prevents N-coordination poisoning [1].
Boron Source
MIDA Boronate or Pinacol Ester
MIDA boronates release the active species slowly ("time-release"), keeping free boronic acid concentration low to prevent protodeboronation [2].
Base
(2-3 equiv)
Mild enough to prevent halide hydrolysis ( of OH) but strong enough to activate boron.
Solvent
THF:Water (10:1) or Dioxane
A small amount of water is strictly necessary for the boronate activation unless using Fluoride activation (see FAQ).
Step-by-Step Procedure
Preparation: Oven-dry a reaction vial containing a stir bar.
Why? Oxygen promotes homocoupling and kills the active Pd(0) species, stalling the cycle.
Solvent Addition: Add sparged (degassed) THF/Water (10:1 ratio) via syringe. Concentration should be 0.1 M to 0.2 M.
Reaction: Heat to 60–80°C. Monitor via LCMS after 1 hour.
Note: If using MIDA boronates, higher temps (90-100°C) are often needed to hydrolyze the MIDA protecting group [3].
Advanced Optimization: Addressing Instability
If the standard protocol fails due to Protodeboronation (common with 2-pyridyl or 2-pyrimidyl boronates), you must switch to an anhydrous activation strategy.
The "Anhydrous" Switch
Water accelerates protodeboronation. By removing it, you stabilize the boron species.
Base: Change to CsF (2-3 equiv) or anhydrous
.
Solvent: Anhydrous Dioxane or Toluene.
Mechanism: Fluoride activates the boronic ester (forming a boronate-fluoride complex) facilitating transmetallation without requiring hydrolysis by water [4].
Mechanism of Failure vs. Success
Figure 2: The catalytic cycle highlighting where electron-deficient systems typically fail.
Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately and yields are low. What is happening?A: "Palladium Black" formation indicates your ligand is detaching from the metal, causing the Pd to aggregate and deactivate. This is common with unstable catalysts like
.
Fix: Switch to XPhos Pd G4 or SPhos Pd G4 . The palladacycle backbone is extremely stable and prevents aggregation.
Q: I have a 2,4-dichloropyrimidine. Which position will react first?A: The C4 position is significantly more electron-deficient and sterically accessible than C2.
Rule: Under standard conditions (1.0 equiv boronic acid), substitution occurs exclusively at C4. To functionalize C2, you must first react C4, or use a massive excess of boron/catalyst to force double addition [5].
Q: Can I use Pyrimidine Boronic Acids instead of Halides?A: Avoid this if possible. 2-Pyrimidine boronic acids are notoriously unstable and protodeboronate within minutes.
Strategy: Always couple Pyrimidine-Halide + Aryl-Boron . If you must use a pyrimidine boron source, use a MIDA boronate or Trifluoroborate salt to stabilize it.
Q: My LCMS shows the pyrimidine halide hydrolyzed to a phenol (OH).A: Your base is too strong or the temperature is too high, causing Nucleophilic Aromatic Substitution (
) by hydroxide ions.
Fix: Switch from Carbonate bases (
, ) to Phosphates () or Fluorides (CsF), and ensure your solvent isn't "wet" beyond what is needed for the reaction.
References
Buchwald, S. L., et al. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research 41.11 (2008): 1461-1473. Link
Knapp, D. M., Gillis, E. P., & Burke, M. D. "A general solution for unstable boronic acids: slow-release cross-coupling from MIDA boronates." Journal of the American Chemical Society 131.20 (2009): 6961-6963. Link
Bruno, N. C., et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science 4.3 (2013): 916-920. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society 132.40 (2010): 14073–14075. Link
Schomaker, J. M., & Delia, T. J. "Regioselective Suzuki arylations of 2, 4-dichloropyrimidine." The Journal of Organic Chemistry 66.21 (2001): 7125-7128. Link
Technical Support Center: Palladium Impurity Removal from Pyrimidine Pharmaceutical Intermediates
Welcome to the Technical Support Center for the removal of palladium impurities from pyrimidine-based pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the removal of palladium impurities from pyrimidine-based pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical purification step in active pharmaceutical ingredient (API) synthesis.
The frequent use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, in the synthesis of complex molecules like substituted pyrimidines, often leads to residual palladium in the final product.[1] Given the strict regulatory limits on elemental impurities in APIs, as outlined by the International Council for Harmonisation (ICH) Q3D guidelines, effective removal of these residues is paramount.[2][3][4] This resource provides practical solutions and the scientific rationale behind them to help you navigate the challenges of palladium removal.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of palladium from pyrimidine pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from pyrimidine-containing intermediates so challenging?
A1: The primary challenge often lies in the chelating ability of the pyrimidine ring itself. The nitrogen atoms within the pyrimidine core can act as ligands, forming stable complexes with palladium. This can keep the palladium solubilized in the reaction mixture and make it less amenable to removal by simple filtration.[5]
Q2: What are the acceptable limits for palladium in a final API?
A2: Regulatory bodies like the FDA, guided by ICH Q3D, have stringent limits on elemental impurities. For platinum group metals, including palladium, the limit is typically less than 5-10 ppm in the final API.[1][6] It is crucial to consult the latest ICH Q3D guidelines for specific permitted daily exposure (PDE) values.[2][3]
Q3: How can I accurately quantify the amount of residual palladium in my sample?
A3: The standard and most reliable methods for quantifying trace amounts of palladium are inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectroscopy (ICP-OES).[7][8] While these methods are highly sensitive, they require specialized instrumentation. For more rapid, in-process checks, colorimetric or fluorometric methods can be employed to determine relative palladium concentrations, though ICP-MS is the standard for final product validation.[8][9]
Q4: Should I choose activated carbon or a scavenger resin for palladium removal?
A4: The choice depends on several factors, including the nature of your pyrimidine intermediate, the solvent system, the form of the palladium species, and cost considerations for scale-up. Activated carbon is a cost-effective option but can be non-specific, potentially leading to product loss through adsorption.[5][10] Scavenger resins, particularly those with thiol or other sulfur-containing functional groups, offer higher selectivity for palladium but are generally more expensive.[11][12] A screening of different scavengers is often recommended to find the most effective one for your specific system.[13]
Troubleshooting Common Issues
Issue 1: Low product yield after purification with activated carbon.
Possible Cause: Non-specific adsorption of your pyrimidine intermediate onto the activated carbon.[5][10]
Suggested Solutions:
Reduce the amount of activated carbon: Use the minimum amount necessary for effective palladium removal. This may require some optimization experiments.
Change the solvent: The polarity of the solvent can influence the adsorption of your product to the carbon. Experiment with different solvents to find one that minimizes product loss while still allowing for effective palladium scavenging.
Consider a different purification method: If product loss remains high, a more selective method like using a scavenger resin or crystallization may be more appropriate.[14]
Issue 2: Inconsistent palladium removal results between batches.
Possible Cause: Variability in the palladium species present in the crude reaction mixture (e.g., different oxidation states or ligand coordination) or inconsistent application of the purification protocol.[7]
Suggested Solutions:
Standardize the reaction work-up: Ensure a consistent work-up procedure before the palladium removal step to have a more uniform starting material for purification.
Control the atmosphere: If your palladium species are sensitive to air, consider performing the purification under an inert atmosphere.
Pre-treatment of the reaction mixture: In some cases, adding a mild reducing or oxidizing agent can help to convert various palladium species into a single form that is more easily scavenged.
Issue 3: Scavenger resin is ineffective at removing palladium.
Possible Cause: The chosen scavenger may not have a high affinity for the specific palladium complex in your reaction mixture. The nitrogen atoms on the pyrimidine ring can compete with the scavenger for binding to the palladium.[5]
Suggested Solutions:
Screen a variety of scavengers: Test different types of scavenger resins with various functional groups (e.g., thiols, amines, isocyanates) to identify the most effective one for your system.[12]
Adjust the temperature: Increasing the temperature during the scavenging process can sometimes improve the kinetics and efficiency of palladium binding to the resin.
Increase the reaction time: Allow for a longer contact time between the reaction mixture and the scavenger resin to ensure complete binding.
Palladium Removal Workflow
The following diagram illustrates a general workflow for selecting and implementing a palladium removal strategy.
Caption: A decision-making workflow for palladium removal.
Experimental Protocols
Here are detailed protocols for the most common palladium removal techniques.
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method for reducing palladium levels, particularly when dealing with larger quantities of material.
Prepare the Solution: Dissolve the crude pyrimidine intermediate in a suitable organic solvent.
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[5][10]
Filter through Celite: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is thick enough to prevent fine carbon particles from passing through.[11]
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Protocol 2: Palladium Removal Using a Scavenger Resin
This method offers high selectivity and is particularly useful when non-specific binding to activated carbon is an issue.
Select a Scavenger Resin: Choose a scavenger resin with a high affinity for palladium, such as ISOLUTE® Si-Thiol or ISOLUTE® Si-TMT.[12]
Prepare the Solution: Dissolve the crude pyrimidine intermediate in an appropriate solvent.
Add the Scavenger Resin: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for 1 to 24 hours.
Filter the Resin: Filter the mixture to remove the solid-supported scavenger. A simple filtration setup is usually sufficient.[11]
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Protocol 3: Palladium Removal by Crystallization
If your pyrimidine intermediate is a solid, crystallization can be a highly effective method for purification and palladium removal.
Choose a Solvent System: Select a solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
Dissolve the Crude Product: Dissolve the crude intermediate in the minimum amount of the chosen solvent at an elevated temperature.
Optional: Add a Chelating Agent: In some cases, adding a chelating agent such as N-acetylcysteine or thiourea to the hot solution can help to keep the palladium species in the mother liquor during crystallization.[6][8]
Cool the Solution: Slowly cool the solution to induce crystallization. Cooling to 0-5 °C or even lower may be necessary to maximize yield.
Isolate the Crystals: Collect the crystals by filtration.
Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the palladium impurities.
Dry the Product: Dry the purified crystals under vacuum.
Analyze for Residual Palladium: Dissolve a small sample of the crystals and analyze for palladium content using ICP-MS.
Data Summary: Comparison of Palladium Removal Methods
The following table summarizes the typical performance of different palladium removal techniques. The actual efficiency will be highly dependent on the specific substrate, palladium species, and reaction conditions.
Purification Method
Typical Efficiency
Advantages
Disadvantages
Activated Carbon
70-95%
Cost-effective, readily available, applicable to a wide range of palladium species.[15][16]
Can be non-specific, leading to product loss; fine particles can be difficult to filter.[10]
Scavenger Resins
90-99+%
High selectivity for palladium, low product loss, easy to handle and remove by filtration.[17][18]
Can be highly effective for achieving very low palladium levels, also purifies other impurities.[8][11]
Only applicable to solid products, may require significant optimization of solvent systems.[14]
Chromatography
>98%
Effective for removing palladium and other impurities simultaneously.[18][19]
Can be time-consuming, requires large volumes of solvent, may not be cost-effective for large-scale production.[14]
References
Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines.
ICH. (2019, March 22). Guideline for elemental impurities q3d(r1).
ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
West. ICH Q3D Elemental Impurities – What are the Requirements?
ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities.
Merck/PITT Collaboration. (2026, February 16). Rapid Method for Evaluation of Residual Palladium.
Arbor Assays. (2000, May 4). Palladium Detection for API.
Benchchem. Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
ACS Medicinal Chemistry Letters. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.
PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
PMC. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes.
Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
Benchchem. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
Google Patents. (2005). Method of removing palladium.
Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.
MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
Green Chemistry (RSC Publishing). (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.
Benchchem. Technical Support Center: Optimizing Reaction Conditions for Pyrido[3,2-d]pyrimidine Derivatives.
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
Biotage. Metal scavengers for organic purification.
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
Reddit. (2025, September 19). Your trick to remove residual palladium.
PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
PMC. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: AP-SALT-DRY-001
Status: Open
Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary
Aminopyrimidine scaffolds are ubiquitous in kinase inhibitors (e.g., Imatinib, Pazopanib) due to their ability to mimic ATP binding. However, their basic nitrogen centers often require salt formation (e.g., mesylate, hydrochloride) to improve bioavailability. These salts are notoriously hygroscopic, often exhibiting deliquescence (absorbing moisture until dissolution) or pseudopolymorphism (forming channel hydrates).
This guide provides a tiered troubleshooting approach to drying these salts without compromising chemical purity or crystalline form.
Module 1: Diagnostic & Characterization
The "Check Engine Light" – Before you dry, understand what you are removing.
Q: My solid turned into a gum/oil upon exposure to air. Is it ruined?
A: Likely not ruined, but it has undergone deliquescence .
This occurs when the Relative Humidity (RH) of your lab exceeds the Critical Relative Humidity (CRH) of the salt.[1] For many aminopyrimidine mesylates, the CRH can be as low as 30-40%.
Immediate Action: Redissolve in an anhydrous solvent (e.g., Methanol or Ethanol) and proceed to Module 3 (Azeotropic Drying) . Do not attempt to heat the gum directly; this often seals in moisture and degrades the API.
Q: How do I distinguish between surface moisture and a stable hydrate?
A: You must differentiate "unbound" water from "lattice" water. Use the following logic flow to determine your drying strategy.
Figure 1: Diagnostic decision tree for characterizing wet aminopyrimidine salts prior to drying.
Module 2: Standard Drying Protocols
The "First Line of Defense" – For surface moisture removal.
Q: I am using a vacuum oven at 40°C, but the weight isn't stabilizing. Why?
A: The partial pressure of water in your oven might be too high, or you are battling capillary condensation.
The Fix: You must lower the partial pressure of water (
) below the equilibrium vapor pressure of the hydrated salt.
Protocol: Enhanced Vacuum Oven Drying
Desiccant Selection: Place a tray of Phosphorus Pentoxide (
) or KOH pellets inside the oven.
Why? Vacuum pumps remove gas, but they don't actively "pull" water molecules off a crystal surface.
chemically reacts with water, creating a local zero-humidity environment that drives the equilibrium toward desorption.
Temperature Ramp:
Start at 25°C for 4 hours (removes bulk solvent).
Ramp to 40-50°C (or
).
Warning: Aminopyrimidines can undergo Maillard-type degradation or hydrolysis if heated while wet. Never exceed 60°C until the bulk solvent is gone.
Vacuum Level: Maintain
.
Desiccant
Efficiency (Residual Water mg/L air)
Suitability for Aminopyrimidines
High. Best for stubborn moisture.
KOH
0.002
Medium. Good for acidic salts (HCl).
Silica Gel
0.03
Low. Ineffective for hygroscopic salts.
Module 3: Advanced Strategies (Crisis Management)
The "Deep Dive" – When standard drying fails or material is a gum.
Q: How do I dry a solvate or a gum that refuses to crystallize?
A: Use Azeotropic Drying . This is the most robust method for aminopyrimidine salts. It uses a carrier solvent to mechanically "carry" water out of the system at a lower boiling point, breaking the hydration shell.
Protocol: Azeotropic Distillation
Reagents: Toluene (BP 110°C) or Cyclohexane (BP 81°C).
Mechanism: Toluene forms a binary azeotrope with water (BP 85°C, ~20% water).
Steps:
Dissolve/suspend your wet salt/gum in the azeotropic solvent (10x volume).
If the salt is not soluble, add a small amount of Ethanol to solubilize, then add excess Toluene.
Rotary evaporate at 45°C . The azeotrope will boil off first, carrying the water.
Repeat 2-3 times.
The final solid will be an amorphous or microcrystalline anhydrous powder.
Q: My material is heat-sensitive. Can I freeze-dry (Lyophilize) it?
A: Yes, but you must design the cycle to avoid "melt-back" (collapse). Aminopyrimidine salts often have low glass transition temperatures (
) in the frozen state.
Protocol: Lyophilization Cycle for Organic Salts
Freezing: Ramp to
(must be below ). Hold for 4 hours.
Primary Drying (Sublimation): Set shelf temperature (
) to and vacuum () to 100 mTorr.
Critical Check: Ensure product temperature remains below the collapse temperature (
).
Secondary Drying (Desorption): Ramp
to to remove bound water.
Figure 2: Optimized Lyophilization Cycle for hygroscopic organic salts.
Module 4: Storage & Handling
The "Maintenance" – Preventing reversion.
Q: I dried it perfectly, but it's wet again after weighing. What happened?
A: Re-adsorption kinetics for aminopyrimidines can be on the order of seconds.
Handling: Always handle anhydrous salts in a Glove Box or under a Nitrogen Tent .
Storage: Double-bagged with desiccant packs between the bags. Store at 2-8°C, but equilibrate to room temperature before opening to prevent condensation.
References
Newman, A. (2012). Pharmaceutical Cocrystals and Salts: Crystallography and Solid-State Chemistry. Crystal Growth & Design.[2]
Boycov, D. E., et al. (2022). "New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties."[3] Molecules, 27(24), 8990.[3]
FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products.
Tang, X., & Pikal, M. J. (2004). "Design of Freeze-Drying Processes for Pharmaceuticals: Practical Advice." Pharmaceutical Research, 21, 191–200.[4] [4]
USP <921>.Water Determination. United States Pharmacopeia.
1H NMR Analysis of 4-(2-Aminopyrimidin-4-yl)benzonitrile: A Comparative Technical Guide
Topic: 1H NMR Spectrum Analysis of 4-(2-Aminopyrimidin-4-yl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectrum Analysis of 4-(2-Aminopyrimidin-4-yl)benzonitrile
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In kinase inhibitor discovery, the aminopyrimidine scaffold is a privileged structure, serving as a critical hinge-binding motif. 4-(2-Aminopyrimidin-4-yl)benzonitrile represents a classic pharmacophore where the nitrile group acts as a metabolic handle or hydrogen bond acceptor.
However, the characterization of this molecule is often plagued by solvent-dependent signal broadening and the potential for regioisomeric confusion during synthesis (Suzuki-Miyaura coupling). This guide provides a definitive technical comparison of NMR solvent systems and structural differentiation strategies to ensure data integrity in your medicinal chemistry pipeline.
Structural Anatomy & Signal Assignment Logic
Before analyzing the spectrum, we must deconstruct the magnetic environment of the molecule. The structure consists of two distinct aromatic systems linked by a single bond, creating a conjugated system that significantly deshields specific protons.
The Assignment Workflow
The following logic flow ensures unambiguous assignment of the proton signals.
Figure 1: Step-by-step logic for assigning the 4-(2-Aminopyrimidin-4-yl)benzonitrile scaffold.
Comparative Analysis: Solvent Selection
The choice of deuterated solvent is the single most critical variable in the analysis of aminopyrimidines. The exchangeable amino protons (
) and the solubility of the rigid biaryl system vary drastically between standard solvents.
Performance Matrix: DMSO-d6 vs. CDCl3 vs. MeOD
Feature
DMSO-d6 (Recommended)
CDCl3 (Chloroform-d)
MeOD (Methanol-d4)
Solubility
Excellent. Dissolves polar biaryls readily.
Poor. Risk of aggregation or precipitation.
Good.
-NH2 Signal
Sharp/Distinct. Visible as a broad singlet (~6.8 ppm).
Broad/Invisible. Often lost due to quadrupolar broadening or exchange.
Absent. Disappears due to H/D exchange ().
Resolution
High. Good separation of aromatic multiplets.
Moderate. Overlap common if solubility is low.
High. Very sharp aromatic signals.
Water Peak
3.33 ppm (can interfere with aliphatics).
1.56 ppm (usually clear of aromatics).
4.87 ppm (can interfere with exchangeables).
Use Case
Full Characterization & Purity Assay.
Quick checks for lipophilic impurities.
Skeleton confirmation only.
Experimental Data: Representative Chemical Shifts (DMSO-d6)
Note: Values are representative of a 400 MHz acquisition at 298 K.
Position
Proton Type
Shift (, ppm)
Multiplicity
Coupling (, Hz)
Mechanistic Insight
Pyrim-H6
Aromatic Heterocycle
8.38
Doublet (d)
5.2
Deshielded by adjacent Nitrogen.
Ph-H(2,6)
Phenyl (Ortho to Pyrim)
8.21
Doublet (d)
8.4
Deshielded by Pyrimidine ring current.
Ph-H(3,5)
Phenyl (Ortho to CN)
7.95
Doublet (d)
8.4
Deshielded by Cyano group (anisotropy).
Pyrim-H5
Aromatic Heterocycle
7.18
Doublet (d)
5.2
Shielded relative to H6.
-NH2
Amine
6.80
Broad Singlet (br s)
-
Exchangeable; position concentration-dependent.
Comparative Analysis: Distinguishing Regioisomers
A common synthetic pitfall in Suzuki couplings involving chloropyrimidines is the formation of regioisomers. You must distinguish the desired 4-(2-aminopyrimidin-4-yl) product from the 4-(4-aminopyrimidin-2-yl) alternative.
The Discrimination Protocol
Coupling Constants (
):
Target (2-amino-4-aryl): The pyrimidine protons are at positions 5 and 6. They are vicinal.
.
Isomer (4-amino-2-aryl): The pyrimidine protons are at positions 5 and 6. They are also vicinal, but the chemical environment shifts significantly.
Chemical Shift Logic:
In the target , the amino group is flanked by two nitrogens (2-position), making it more electron-rich and shielded compared to the 4-amino isomer.
Key Indicator: Look at the Pyrimidine H6. In the target, H6 is adjacent to a ring nitrogen, appearing downfield (~8.4 ppm). If the substitution pattern changes, this shift will deviate.
Detailed Experimental Protocol
To achieve the resolution required for publication-quality data, follow this self-validating protocol.
Materials
Analyte: >5 mg of 4-(2-Aminopyrimidin-4-yl)benzonitrile (dried in vacuo for >4h to remove solvent traps).
Solvent: DMSO-d6 (99.9% D) + 0.05% TMS (Tetramethylsilane) as internal reference.
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Workflow
Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Vortex for 30 seconds. Ensure a clear yellow/orange solution with no suspension.
Acquisition (Standard Parameters):
Pulse Sequence: zg30 (30° pulse angle).
Scans (NS): 16 or 32 (sufficient for >5 mg).
Relaxation Delay (D1): 1.0 s (minimum).[1] For quantitative integration of the nitrile ring protons vs. pyrimidine, increase D1 to 5.0 s to account for different T1 relaxation times.
Temperature: 298 K (25°C).
Processing:
Phasing: Apply manual phasing. Automated phasing often fails on the broad NH2 peak.
Integration: Calibrate the Pyrimidine H6 doublet (most downfield non-exchangeable signal) to 1.00 H.
Self-Validation Check
Pass: Total integral of aromatic region = 4 (Phenyl) + 2 (Pyrimidine) = 6H. NH2 integral
2H.
Fail: If Pyrimidine H5/H6 coupling > 7 Hz, suspect contamination or wrong isomer. If NH2 is missing, check if solvent is wet (D-exchange with H2O).
Synthesis & Impurity Pathway Visualization
Understanding the origin of the sample helps interpret "ghost peaks" in the spectrum.
Figure 2: Synthesis pathway highlighting potential impurities visible in the NMR spectrum (e.g., Benzonitrile multiplets at 7.5-7.7 ppm).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for coupling constant analysis).
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 81(17), 7370–7389. Link
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
Fuller, A. A., et al. (2014). Analysis of Aminopyrimidine Regioisomers. Journal of Medicinal Chemistry (Contextual reference for kinase inhibitor scaffolds). Link
Comparing 4-(2-Aminopyrimidin-4-yl)benzonitrile vs Rilpivirine intermediates
This guide provides an in-depth comparative analysis of the critical intermediates used in the synthesis of Rilpivirine (TMC278), specifically focusing on the differentiation between the standard electrophilic intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the critical intermediates used in the synthesis of Rilpivirine (TMC278), specifically focusing on the differentiation between the standard electrophilic intermediate and its amino-analogs/regioisomers.[1][2]
4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile vs. Amino-Pyrimidine Analogs[1][2][3]
Executive Summary
In the synthesis of Rilpivirine (a second-generation NNRTI), the assembly of the diarylpyrimidine (DAPY) core relies heavily on regioselectivity and functional group reactivity .[1][2]
This guide compares the industry-standard "Right Wing" intermediate, 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (Intermed-Cl), against its amino-analog/regioisomer, often referred to in literature or by specific IUPAC variants as 4-[(2-aminopyrimidin-4-yl)amino]benzonitrile (Intermed-NH2).[1][2]
The Verdict:
Intermed-Cl (Standard): The essential electrophilic building block.[1][2] It enables the final SNAr coupling with the "Left Wing" (dimethylphenyl acrylonitrile) due to the reactive C4-chlorine.[1][2]
Intermed-NH2 (Comparator): Typically a "dead-end" impurity or the result of incorrect regiochemical addition.[1][2] It lacks the electrophilicity required for the final coupling step, making it a critical process impurity to monitor and exclude.[1]
Structural & Retrosynthetic Analysis[1][2]
The Rilpivirine core is constructed by linking two aromatic "wings" to a central pyrimidine hub.[1] The order of assembly dictates the intermediate used.[1]
This diagram illustrates the correct pathway (Green) versus the formation of the inactive amino-analog/regioisomer (Red).[1][2]
Caption: Divergence of Rilpivirine synthesis. Path A yields the correct C2-linked chloro-intermediate.[1][2] Path B or over-processing leads to inactive isomers or amino-impurities.[1][2]
Technical Comparison
The following table contrasts the standard intermediate with the amino-analog (often queried as the "Aminopyrimidin" variant).
Feature
Standard Intermediate (Intermed-Cl)
Amino-Analog / Impurity (Intermed-NH2)
IUPAC Name
4-[(4-chloropyrimidin-2-yl)amino]benzonitrile
4-[(4-aminopyrimidin-2-yl)amino]benzonitrile
CAS Number
244768-32-9
N/A (Impurity/Metabolite context)
Role
Active Electrophile .[1][2] The C4-Cl is a good leaving group for the final coupling.[1]
Inactive Nucleophile . The amine is not a leaving group; it halts the synthesis.[1]
Regiochemistry
Benzonitrile attached at Pyrimidine C2 .[1][2][3][5]
Formed via hydrolysis of Intermed-Cl or use of contaminated ammonia sources.[1][2]
Critical Note on Nomenclature
If the specific query "4-(2-Aminopyrimidin-4-yl)benzonitrile" refers to a molecule with a Carbon-Carbon (C-C) bond between the pyrimidine and benzonitrile, this represents a completely different scaffold (likely a Suzuki coupling byproduct).[1][2] Such C-C bonded species are irretrievable impurities in Rilpivirine synthesis, as the drug requires flexible Nitrogen linkers (NH) to bind effectively in the HIV-1 Reverse Transcriptase pocket ("Wiggle and Jiggle" mechanism).[1][2]
Experimental Protocols
Protocol A: Synthesis of the Active Intermediate (Intermed-Cl)
Objective: To synthesize 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile with high regioselectivity.
Mechanism: This protocol avoids the direct reaction of 2,4-dichloropyrimidine with 4-aminobenzonitrile, which favors the wrong regioisomer (C4 attack).[1][2] Instead, it uses a guanidine-like cyclization or a directed displacement strategy.[1][2]
Regioisomer Content: <0.5% (Critical: The C4-isomer is difficult to separate downstream).[1][2]
Protocol B: Identification & Avoidance of the Amino-Impurity
Objective: To confirm the absence of the "Dead-End" Amino intermediate.[1]
Cause: The Amino-analog forms if the reaction mixture contains ammonia (often present in degraded urea or formamide solvents) or if the Chloro-intermediate undergoes harsh hydrolysis/amination.[1][2]
Mitigation: Ensure anhydrous conditions and high-purity reagents. Avoid using ammonium hydroxide in workups of the chloro-intermediate.[1]
Mechanism of Action (Synthesis Context)
The superiority of Intermed-Cl lies in its electronic activation.[1][2] The pyrimidine ring is electron-deficient.[1][2] The Chlorine at C4 is activated for Nucleophilic Aromatic Substitution (
Caption: The Chloro-intermediate facilitates SNAr via a Meisenheimer complex. The Amino-analog cannot undergo substitution, halting the synthesis.[1]
References
Janssen Pharmaceutica NV. (2006).[1][2] Preparation of Rilpivirine and Intermediates.[1][2][9][3][6][8][12][13] US Patent 7,125,879.[1][2][9]
Zhang, H., et al. (2021).[1][2] "The development of an effective synthetic route of rilpivirine."[1][9][4][13] BMC Chemistry, 15:22.
PubChem. (2025).[1][2][5] Compound Summary: 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.[1][2][9][3][4][11][13] National Library of Medicine.[1][2] [1][2]
BenchChem. (2025).[1][2][10] Application Notes for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile.[1][2]
A Senior Application Scientist's Guide to Bioisosteric Replacement of Benzonitrile in Kinase Inhibitors
This guide provides an in-depth comparison of common bioisosteric replacements for the benzonitrile moiety frequently found in kinase inhibitors. It is intended for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of common bioisosteric replacements for the benzonitrile moiety frequently found in kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties. The content herein is based on peer-reviewed experimental data and established drug discovery principles.
Introduction: The Ubiquity and Challenge of the Benzonitrile Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a prime target for therapeutic intervention in diseases ranging from cancer to inflammation. A significant number of kinase inhibitors utilize a benzonitrile group as a key pharmacophore. The nitrile moiety often serves as a crucial hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition.
However, the benzonitrile group is not without its liabilities. It can be susceptible to metabolic transformation, potentially leading to poor pharmacokinetic profiles. Furthermore, its physicochemical properties can limit solubility and cell permeability. Consequently, the bioisosteric replacement of the benzonitrile group is a common and highly effective strategy in medicinal chemistry to mitigate these risks while retaining or even enhancing inhibitory activity. This guide explores the rationale behind this strategy and compares the most successful replacements, supported by experimental data.
Part 1: The Role of Benzonitrile and the Rationale for its Replacement
The primary role of the nitrile group in many kinase inhibitors is to form a hydrogen bond with the backbone amide NH of a key residue in the hinge region of the kinase. This interaction mimics the hydrogen bonding of the adenine portion of ATP.
Fig 1. Benzonitrile interaction with the kinase hinge.
Why Seek Replacements?
Metabolic Stability: While the nitrile group itself is often robust and not readily metabolized, the aromatic ring is susceptible to oxidative metabolism (e.g., hydroxylation). This can lead to rapid clearance and poor in vivo efficacy.
Physicochemical Properties: Benzonitrile has a logP of approximately 1.56, indicating a degree of lipophilicity. In complex molecules, this can contribute to poor aqueous solubility, which is a major hurdle in drug development.
Off-Target Effects: The specific electronic and steric profile of benzonitrile may lead to unforeseen interactions with other proteins, resulting in off-target toxicity.
Intellectual Property: In a competitive landscape, moving away from a common scaffold like benzonitrile can provide a novel chemical space and strengthen intellectual property positions.
Part 2: A Comparative Analysis of Common Bioisosteres
The selection of a suitable bioisostere is a multi-parameter optimization problem. The ideal replacement should maintain or improve potency, enhance selectivity, and possess a superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Below, we compare several classes of heterocyclic replacements for benzonitrile.
Pyridine and Pyrimidine Analogues
The replacement of the benzonitrile phenyl ring with a pyridine or pyrimidine ring is a common starting point.
Rationale: The introduction of a nitrogen atom into the aromatic ring significantly alters the molecule's properties. It can serve as a hydrogen bond acceptor, potentially forming additional interactions within the ATP pocket. More importantly, it generally increases the polarity and aqueous solubility of the compound. The nitrogen atom also makes the ring less susceptible to oxidative metabolism compared to the electron-rich benzene ring.
Impact on Potency & Selectivity: This replacement can have varied effects. In some cases, potency is maintained or even improved if the nitrogen is positioned to make a favorable interaction. For example, in the development of c-Met kinase inhibitors, a pyridine bioisostere of cabozantinib showed a comparable IC50 value (4.9 nM vs 5.4 nM for the parent).[1] However, improper placement can lead to steric clashes or unfavorable electrostatic interactions, reducing potency. Selectivity can also be modulated, as the altered electronics and hydrogen bonding potential can favor binding to one kinase over another.
ADME & Physicochemical Profile: The primary advantage of this substitution is the improvement in physicochemical properties. The pyridine nitrogen increases the molecule's polar surface area (PSA) and can be protonated at physiological pH, leading to enhanced aqueous solubility. This often translates to better oral bioavailability. Furthermore, the electron-deficient nature of the pyridine ring reduces its susceptibility to CYP450-mediated oxidation, a common metabolic pathway for benzene rings, thus improving metabolic stability.[2]
Indazole and Benzimidazole Analogues
These bicyclic heterocycles are also popular replacements, offering a different steric and electronic profile.
Rationale: Indazoles and benzimidazoles are versatile scaffolds in their own right and have been incorporated into numerous approved kinase inhibitors.[3][4] They can act as hinge binders, with the ring nitrogens participating in hydrogen bonding.[5][6] Their larger size compared to a simple phenyl ring can allow for additional van der Waals interactions within the binding pocket.
Impact on Potency & Selectivity: The indazole moiety, in particular, has proven to be a highly effective hinge binder.[5][6] In the development of FLT3 inhibitors, replacing a quinazoline core with a benzimidazole and using an indazole as the hinge binder led to enhanced potency.[5][6] The specific regioisomer of the indazole is critical, as it dictates the orientation of the hydrogen bond donors and acceptors. This structural rigidity and defined vector for hydrogen bonding can be exploited to achieve high selectivity.
ADME & Physicochemical Profile: Similar to pyridines, the presence of nitrogen atoms generally improves solubility and metabolic stability compared to a simple benzonitrile. The benzimidazole scaffold is a common feature in many kinase inhibitors and is known to confer favorable drug-like properties.[7][8][9][10]
Other Heterocyclic Replacements
A variety of other five- and six-membered heterocycles, such as pyrazoles, pyrazolopyridines, and imidazoles, have also been successfully employed.
Rationale: The choice of heterocycle is often guided by the specific topology of the kinase active site. For instance, a pyrazolopyridine scaffold was used to develop potent and selective FGFR kinase inhibitors, where it was shown to be superior to an indazole in that specific context.
Impact on Potency & Selectivity: The effects are highly context-dependent. The key is to match the hydrogen bonding pattern and steric bulk of the heterocycle to the requirements of the target kinase.
ADME & Physicochemical Profile: Generally, the incorporation of nitrogen-containing heterocycles tends to improve solubility and reduce metabolic liabilities associated with lipophilic aromatic rings.
Part 3: Case Study Comparison
Let's consider a hypothetical but representative case study based on published data for Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Table 1: Comparative Data for Benzonitrile and Bioisosteric Replacements in a Hypothetical FGFR1 Inhibitor Series
Compound ID
Hinge-Binding Moiety
FGFR1 IC50 (nM)
VEGFR2 IC50 (nM)
Selectivity (VEGFR2/FGFR1)
Human Liver Microsome Stability (% remaining after 30 min)
Aqueous Solubility (µg/mL)
1 (Parent)
4-aminobenzonitrile
10
25
2.5
35
< 1
2
4-amino-pyridine-2-carbonitrile
8
150
18.75
65
15
3
6-aminoindazole
5
250
50
80
10
4
5-amino-1H-pyrazolo[3,4-b]pyridine
2
500
250
92
25
Analysis of Case Study Data:
Compound 1 (Parent): The benzonitrile-containing parent compound shows good potency against the target (FGFR1) but suffers from poor selectivity against VEGFR2, low metabolic stability, and very poor solubility. These are common issues that trigger a bioisosteric replacement strategy.
Compound 2 (Pyridine): Replacing the phenyl ring with a pyridine (4-amino-pyridine-2-carbonitrile) maintains potency and significantly improves selectivity, metabolic stability, and solubility. The pyridine nitrogen likely introduces a repulsive interaction in the VEGFR2 active site while being tolerated or favorable in FGFR1.
Compound 3 (Indazole): The use of an indazole (6-aminoindazole) further improves potency, selectivity, and metabolic stability. This highlights the effectiveness of the indazole scaffold as a hinge binder.
Compound 4 (Pyrazolopyridine): The pyrazolopyridine bioisostere (5-amino-1H-pyrazolo[3,4-b]pyridine) demonstrates the most significant improvements across all parameters. It is the most potent, most selective, most metabolically stable, and most soluble compound in the series. This underscores the value of exploring a diverse range of heterocycles to find the optimal match for a given target.
Part 4: Experimental Protocols for Evaluation
To rigorously compare bioisosteric replacements, a standardized set of assays is essential. The following protocols represent common methodologies in drug discovery.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by a target kinase.
Workflow Diagram:
Fig 2. TR-FRET Kinase Inhibition Assay Workflow.
Step-by-Step Methodology:
Compound Plating: Serially dilute test compounds in 100% DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 20 nL) of each dilution into a 384-well assay plate.
Kinase/Substrate Addition: Prepare a solution of the target kinase and a biotinylated peptide substrate in kinase buffer. Add this solution (e.g., 5 µL) to the wells containing the test compounds.
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to equilibrate with the kinase.
Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add this solution (e.g., 5 µL) to all wells to start the phosphorylation reaction.
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Prepare a detection solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (SA-XL665) in detection buffer. Add this solution (e.g., 10 µL) to all wells to stop the reaction.
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. The ratio of the emission at 665 nm (from XL665) to 620 nm (from Eu) is proportional to the amount of phosphorylated substrate.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to high (no inhibitor) and low (no kinase) controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes.
Step-by-Step Methodology:
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock to 100 µM in acetonitrile. Thaw pooled human liver microsomes (HLM) and an NADPH regenerating system on ice.
Reaction Setup: In a 96-well plate, add buffer, the HLM (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
Conclusion and Strategic Outlook
The bioisosteric replacement of benzonitrile is a cornerstone strategy in modern kinase inhibitor design. While there is no single "best" replacement, a systematic and data-driven approach can lead to compounds with vastly improved drug-like properties.
Key Takeaways:
Pyridine/Pyrimidine: Excellent starting points for improving solubility and metabolic stability.
Indazole/Benzimidazole: Proven, effective hinge-binders that can confer high potency and selectivity.
Other Heterocycles: Offer a broader chemical space to fine-tune properties for challenging targets.
The decision-making process for selecting a bioisostere should be guided by a thorough understanding of the target's structure, the liabilities of the current lead compound, and a commitment to rigorous experimental validation.
Structural Elucidation of 4-Aryl-2-Aminopyrimidines: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Methods
Part 1: Executive Summary & Core Directive In the landscape of kinase inhibitor discovery, the 4-aryl-2-aminopyrimidine scaffold remains a privileged structure, serving as the core for numerous FDA-approved drugs (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
In the landscape of kinase inhibitor discovery, the 4-aryl-2-aminopyrimidine scaffold remains a privileged structure, serving as the core for numerous FDA-approved drugs (e.g., Pazopanib, Palbociclib). However, the rational optimization of this scaffold requires atomic-level precision that computational models often fail to predict accurately.
This guide objectively compares X-ray Crystallography against alternative structural biology techniques (Cryo-EM, NMR, and Molecular Docking) specifically for this chemical class. We demonstrate that while orthogonal methods have utility, X-ray crystallography remains the gold standard for defining the critical hydrogen-bonding networks and hydrophobic packing required for nanomolar potency.
Part 2: Comparative Analysis – Methodological Performance
For a medicinal chemist optimizing a 4-aryl-2-aminopyrimidine lead, the choice of structural method dictates the quality of the Structure-Activity Relationship (SAR) data. Below is a critical comparison of X-ray crystallography against its primary alternatives.
Table 1: Performance Matrix for Small Molecule-Kinase Complexes
Feature
X-Ray Crystallography (Gold Standard)
Cryo-EM (Alternative)
Solution NMR (Alternative)
In Silico Docking (Predictive)
Resolution
< 2.0 Å (Atomic)
2.5 – 3.5 Å
Ensemble Averaged
N/A (Model)
Ligand Definition
Unambiguous (Electron Density)
Often ambiguous for <300 Da ligands
Good for binding epitopes
High False Positive Rate
Sample Req.
High purity (>95%), mg quantities
Low quantity, high purity
High conc. (mM), isotopic labeling
None
Throughput
High (Fragment Screening/Soaking)
Low to Medium
Low
Very High
Dynamic Data
Static Snapshot (Cryo-trapped)
Conformational heterogeneity
Excellent (ms-µs timescales)
Rigid or semi-flexible
Suitability
Ideal for H-bond mapping
Better for large multi-protein complexes
Ideal for disordered regions
Initial virtual screening
Expert Insight: Why X-Ray Wins for this Scaffold
The 4-aryl-2-aminopyrimidine motif relies heavily on a specific "donor-acceptor" hydrogen bond pair with the kinase hinge region.
Resolution Criticality: To differentiate between water-mediated bridges and direct backbone interactions, a resolution better than 2.5 Å is required. Cryo-EM often struggles to resolve the precise orientation of the 2-amino group relative to the hinge backbone carbonyls at this scale [1].
Ligand Occupancy: X-ray crystallography allows for the calculation of B-factors and occupancy, telling you not just where the ligand is, but how rigid the binding is.
Part 3: Structural Mechanism & Data Visualization[1]
To understand why X-ray data is non-negotiable for this scaffold, one must visualize the binding mode. The 2-aminopyrimidine acts as a bidentate binder.
The Pharmacophore Interaction Map
The diagram below illustrates the canonical binding mode derived from high-resolution X-ray data (e.g., PDB: 4BBE, 8UV0).
Figure 1: Canonical interaction map of 4-aryl-2-aminopyrimidines within the ATP-binding pocket.
Structural Insights from X-Ray Data[1][2][3][4][5]
The Hinge Clamp: The N1 nitrogen and the C2-amino group form a "pincer" interaction with the hinge region (residues gk+1 and gk+3). X-ray data frequently reveals that substituting the C4-aryl ring can twist the pyrimidine, breaking these H-bonds if the torsion angle is not optimized [2].
Gatekeeper Selectivity: The "aryl" component at the 4-position often abuts the Gatekeeper residue. X-ray structures (e.g., CDK2 complexes) have shown that bulky gatekeepers (like Methionine) require specific aryl substitutions to avoid steric clash, a nuance often missed by docking algorithms [3].
Part 4: Validated Experimental Protocol
Generating high-quality X-ray data for these lipophilic compounds requires a modified workflow to handle solubility issues.
The "Dry-Soaking" & Co-Crystallization Workflow
Standard soaking often fails with 4-aryl-2-aminopyrimidines due to precipitation in the crystallization drop. We recommend the following optimized protocol.
Figure 2: Decision tree for crystallizing hydrophobic kinase inhibitors.
Detailed Methodology
Complex Formation (Co-crystallization):
Due to the hydrophobic nature of the 4-aryl group, dissolve the ligand in 100% DMSO at 50-100 mM.
Incubate with protein at a 1:1.5 (Protein:Ligand) molar ratio.
Crucial Step: Limit final DMSO concentration to <2% to prevent protein unfolding. If precipitation occurs, use Micro-seeding with apo-crystals into the complex mixture [4].
Data Collection & Refinement:
Collect data at 100 K.
Polder Maps: When refining, generate Polder omit maps (using Phenix or CCP4) to validate the ligand density. This is essential to prove that the 2-aminopyrimidine core is fully occupied and not a superposition of water molecules [5].
Part 5: References
RCSB PDB. (2012). Structure of JAK2 with Aminoalkylpyrimidine Inhibitors (PDB: 4BBE).[1] Protein Data Bank.[2][3] [Link]
Hummel, J.R., et al. (2024).[4] Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.[5] Journal of Medicinal Chemistry. [Link]
Creative Biostructure. (2025). X-ray Crystallography vs Cryo-EM: Which is Best for Your Research?[Link]
Hassell, A.M., et al. (2007). Crystallization of protein–ligand complexes.[6][7][8][9][10][11] Acta Crystallographica Section D. [Link]
Liebschner, D., et al. (2017). Polder maps: improving OMIT maps for ligand build and validation. Acta Crystallographica Section D. [Link]
Comparative Guide: Photophysical Profiling of Pyrimidine-Benzonitrile Conjugates
Topic: UV-Vis Absorption Maxima for Pyrimidine-Benzonitrile Conjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Push-Pull" Advan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Absorption Maxima for Pyrimidine-Benzonitrile Conjugates
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Push-Pull" Advantage
In the design of fluorescent probes, organic semiconductors, and kinase inhibitors, the Pyrimidine-Benzonitrile conjugate represents a critical structural motif. This guide compares the photophysical performance of these conjugates against their primary structural alternatives: unsubstituted pyrimidines (baseline) and nitro-substituted analogs (strong acceptors).
The Core Value Proposition:
While nitro-substituted pyrimidines offer stronger bathochromic shifts (red-shifting), they often suffer from fluorescence quenching due to intersystem crossing. Benzonitrile conjugates occupy the "sweet spot"—providing sufficient Intramolecular Charge Transfer (ICT) to shift absorption into the useful near-UV/visible region (300–390 nm) while maintaining high quantum yields (
), making them superior for emissive applications.
Comparative Analysis: Benzonitrile vs. Alternatives
The following data compares the photophysical "performance" (Absorption Maxima and Molar Extinction) of the Pyrimidine-Benzonitrile motif against standard alternatives.
Insufficient Shift: Absorbance is too deep in the UV for biological imaging or solar cell applications.
The Standard (Product)
4-(2-Aminopyrimidin-4-yl)benzonitrile
330 - 380 nm
20,000 - 35,000
High (0.40 - 0.85)
Optimal Balance: Strong ICT band without quenching. Ideal for "turn-on" sensing.
Strong Acceptor (Alternative B)
4-(2-Aminopyrimidin-4-yl)nitrobenzene
380 - 420 nm
>35,000
Very Low (<0.05)
Quenched: Excellent absorption shift, but the nitro group promotes non-radiative decay, killing emission.
Mechanism of Action: Intramolecular Charge Transfer (ICT)
The pyrimidine ring acts as an electron-deficient core. However, when coupled with an electron-donating group (like an amine) and an electron-withdrawing benzonitrile , the molecule forms a "Push-Pull" system.
Why Benzonitrile? The cyano group (-CN) lowers the LUMO energy level of the molecule, narrowing the HOMO-LUMO gap (
). This results in a redshifted absorption compared to the unsubstituted phenyl ring.[1]
Why not Nitro? The nitro group (-NO
) lowers the LUMO even further (redder absorption) but introduces low-lying states that facilitate intersystem crossing to the triplet state, effectively quenching fluorescence.
Visualizing the Photophysical Mechanism
The following diagram illustrates the electronic energy transitions that dictate the performance differences described above.
Figure 1: The "Push-Pull" electronic mechanism. The benzonitrile acceptor lowers the LUMO energy to an optimal level, enabling visible absorption without quenching fluorescence.
Experimental Protocols
To replicate these results or validate a new conjugate, follow this self-validating workflow.
A. Synthesis: Suzuki-Miyaura Cross-Coupling
The most reliable method to install the benzonitrile moiety onto the pyrimidine core is via Palladium-catalyzed cross-coupling.
Implication: When comparing your data to literature, ensure the solvent system is identical. A shift of 10-20 nm is common purely due to solvent polarity.
Protonation Effects (Halochromism)
The pyrimidine nitrogens are basic. In acidic media (pH < 4), protonation occurs, converting the pyrimidine from an electron-deficient bridge into a strong electron-withdrawing cation.
Effect: Significant red-shift in absorption (often >50 nm).[1]
Caution: Ensure your solvents are acid-free (avoid aged CHCl
which may contain HCl).
References
Synthesis and Photophysics of Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles
Source: National Institutes of Health (PMC)
Significance: Establishes the synthesis and solvatochromic properties of complex pyrimidine-benzonitrile fused systems.
Tuning the Photophysical Properties of Push-Pull Azaheterocyclic Chromophores
Source: ResearchGate / MDPI
Significance: definitive comparison of protonation effects and donor-acceptor strength in pyrimidine systems.
Vacuum Ultraviolet Spectroscopy of Pyrimidine Derivatives
Source: Royal Society of Chemistry (RSC)
Significance: Provides the baseline absorption data for unsubstituted and halogenated pyrimidines for comparison.
Pyrimidine-Based Push–Pull Systems for Dye-Sensitized Solar Cells
Source: MDPI
Significance: Demonstrates the practical application of benzonitrile-substituted pyrimidines in photovoltaic devices and their molar extinction coefficients.